molecular formula C20H16 B588324 2,7-Dimethylbenz[a]anthracene CAS No. 857535-92-3

2,7-Dimethylbenz[a]anthracene

Cat. No.: B588324
CAS No.: 857535-92-3
M. Wt: 256.348
InChI Key: CWQBKKYXTKBXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethylbenz[a]anthracene is a useful research compound. Its molecular formula is C20H16 and its molecular weight is 256.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-7-8-15-9-10-18-14(2)17-6-4-3-5-16(17)12-20(18)19(15)11-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQBKKYXTKBXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C(C4=CC=CC=C4C=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context of Research on 7,12 Dimethylbenz a Anthracene

The journey of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in scientific inquiry began in the mid-20th century, amidst a burgeoning effort to identify and understand environmental carcinogens. Its synthesis and the subsequent discovery of its powerful ability to induce tumors in animal models marked a significant milestone in cancer research. Early investigations primarily concentrated on its function as a tumor initiator, laying the groundwork for more detailed explorations into its metabolic activation pathways.

As a member of the polycyclic aromatic hydrocarbon (PAH) family, DMBA's discovery positioned it within a class of compounds known for their carcinogenic potential. researchgate.net Found in sources like tobacco smoke and diesel exhaust, its relevance to human health was immediately apparent. caymanchem.com This historical foundation paved the way for DMBA to become one of the most widely utilized chemical carcinogens in experimental oncology. wisdomlib.org

Significance of 7,12 Dimethylbenz a Anthracene As a Model Compound in Mechanistic Studies

The significance of DMBA in academic research is profoundly rooted in its role as a model compound for dissecting the molecular intricacies of cancer development. researchgate.net It is frequently used to induce various types of cancers in animal models, including those of the mammary gland, skin, and ovaries, allowing for a detailed examination of organ-specific carcinogenesis. science-line.commdpi.commdpi.com

One of the key attributes that makes DMBA an invaluable research tool is its ability to mimic the multi-stage process of human cancer development, encompassing initiation, promotion, and progression. science-line.commdpi.com This has made it a cornerstone in the "two-stage carcinogenesis" model, where DMBA acts as the initiator and other substances, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), serve as promoters. wikipedia.org This model has been instrumental in accelerating cancer studies and providing a framework for understanding how different agents contribute to tumor growth. wikipedia.org

Metabolic Activation and DNA Adduct Formation

A critical area of mechanistic study involving DMBA is its metabolic activation. DMBA itself is relatively inert and requires enzymatic transformation into reactive metabolites to exert its carcinogenic effects. caymanchem.comresearchgate.net This process is primarily mediated by cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1. caymanchem.comoncotarget.com These enzymes convert DMBA into highly reactive diol epoxides. acs.orgnih.govacs.org

These reactive metabolites can then covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. researchgate.netacs.org The formation of these adducts is considered a crucial step in the initiation of cancer. acs.org Research has shown that DMBA-DNA adducts can lead to mutations by interfering with DNA replication. f1000research.com Specifically, studies have identified that the 12-methyl group of DMBA can bind to the N-7 position of adenine (B156593) and guanine (B1146940) in DNA. nih.govacs.orgf1000research.com The persistence of these adducts is thought to be a key factor in the carcinogenic mechanism. aacrjournals.org

The study of DMBA-DNA adducts has been extensive, with researchers identifying various types of adducts and their relative abundance. For instance, research has shown that in certain in vitro systems, depurinating adducts, where the modified base is lost from the DNA backbone, can account for as much as 99% of the total adducts formed. nih.govacs.org

Table 1: Key Research Findings on DMBA

Research Area Key Findings References
Historical Discovery Synthesized in the mid-20th century during efforts to identify environmental carcinogens.
Carcinogenic Properties Potent, organ-specific laboratory carcinogen used to induce tumors. researchgate.netwikipedia.org
Model in Carcinogenesis Widely used as a tumor initiator in two-stage carcinogenesis models. wikipedia.org
Metabolic Activation Requires metabolic activation by cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) to become carcinogenic. caymanchem.comoncotarget.com
Mechanism of Action Forms reactive diol epoxides that bind to DNA, creating DNA adducts. acs.orgacs.org
DNA Adduct Formation The 12-methyl group of DMBA binds to adenine and guanine, leading to mutations. nih.govacs.orgf1000research.com

The detailed study of DMBA's metabolic pathways and its interaction with DNA has provided profound insights into the fundamental mechanisms by which chemical carcinogens can lead to the development of cancer. Its continued use in academic research underscores its enduring importance as a model compound for unraveling the complexities of this disease.

Chemical Synthesis and Derivatization Strategies for 7,12-Dimethylbenz[a]anthracene (B13559)

The synthesis and modification of 7,12-dimethylbenz[a]anthracene (DMBA), a potent polycyclic aromatic hydrocarbon (PAH), are crucial for studying its mechanisms of action and metabolism. This article details various laboratory approaches for its synthesis, the preparation of isotopically labeled analogues for mechanistic studies, and the synthesis of its key metabolites.

Metabolic Activation and Biotransformation Pathways of 7,12 Dimethylbenz a Anthracene

Enzymatic Pathways of 7,12-Dimethylbenz[a]anthracene (B13559) Metabolism

The biotransformation of DMBA is orchestrated by a suite of enzymes primarily located in the liver, but also present in extrahepatic tissues. These enzymes catalyze oxidation, hydrolysis, and conjugation reactions that determine the ultimate metabolic fate of the compound.

The initial and rate-limiting step in DMBA metabolism is oxidation, a reaction predominantly catalyzed by the cytochrome P450 (P450) superfamily of heme-containing monooxygenases. nih.gov Members of the CYP1 family, particularly CYP1A1 and CYP1B1, are instrumental in metabolizing DMBA. nih.govacs.org These enzymes introduce oxygen into the DMBA molecule, leading to the formation of various products, including epoxides on the aromatic ring and hydroxylated derivatives at the methyl groups. acs.org

CYP1B1, in particular, has been shown to activate DMBA through a product distribution distinct from CYP1A1. nih.gov The oxidation can occur at different positions on the aromatic structure, such as the "K-region" (5,6-positions) or the "bay-region" (1,2,3,4-ring), as well as on the 7- and 12-methyl groups. nih.govoup.com This initial oxidation is a critical bifurcation point, directing DMBA towards either detoxification or the formation of carcinogenic metabolites. acs.org For instance, oxidation at the 3,4-position leads to the formation of DMBA-3,4-epoxide, a precursor to the ultimate carcinogenic diol-epoxide. oup.comsemanticscholar.org

Table 1: Key Cytochrome P450 Enzymes in DMBA Metabolism

Enzyme Role in DMBA Metabolism Key Findings
CYP1A1 Catalyzes the metabolic activation of DMBA, often working in conjunction with CYP1B1. While possessing a high rate of DMBA metabolism in vitro, it is not solely sufficient for carcinogenesis, highlighting the importance of extrahepatic P450s. nih.gov
CYP1B1 A primary enzyme in the metabolic activation of DMBA to its ultimate carcinogenic form. nih.govoup.com Plays a crucial role in determining susceptibility to DMBA-induced carcinogenesis. nih.gov It bioactivates DMBA to form DMBA-3,4-epoxide. oup.com

| NADPH-cytochrome P450 reductase | An associated enzyme that facilitates the transfer of electrons to P450 enzymes. | Its activity can be modulated by exposure to DMBA. plos.org |

Following the P450-mediated formation of arene oxides (epoxides), microsomal epoxide hydrolase (mEH) plays a pivotal role. nih.gov This enzyme catalyzes the hydrolysis of the epoxide ring to form trans-dihydrodiols. asm.org This reaction is a critical step in the primary pathway for DMBA's metabolic activation. semanticscholar.orgresearchgate.net Specifically, mEH converts the DMBA-3,4-epoxide intermediate into DMBA-3,4-dihydrodiol. oup.comsemanticscholar.org This dihydrodiol is not the final carcinogen but is the direct precursor to the ultimate carcinogenic species, the DMBA-3,4-diol-1,2-epoxide, which is formed by a second round of P450 oxidation. oup.comasm.org

The essential role of mEH has been demonstrated in studies where its inhibition or absence significantly reduces DMBA's toxicity. nih.govresearchgate.net For example, the inhibitor 1,2-epoxy-3,3,3-trichloropropane has been shown to eliminate the formation of all dihydrodiols. nih.govnih.gov Studies using mEH-null mice have confirmed that this enzyme is a crucial component for the metabolic activation of DMBA in vivo. nih.govresearchgate.net

An alternative pathway for DMBA activation involves the hydroxylation of one of its methyl groups, followed by sulfation. asm.org This pathway is catalyzed by sulfotransferase (SULT) enzymes. The initial P450-mediated reaction forms hydroxymethyl derivatives such as 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA). This metabolite can then be esterified by SULTs, using 3'-phosphoadenosine 5'-phosphosulfate as a sulfate (B86663) donor, to form an electrophilic and mutagenic sulfuric acid ester. asm.orgnih.govjst.go.jp

Research has identified that in human liver, this bioactivation is predominantly catalyzed by dehydroepiandrosterone-steroid sulfotransferase (DHEA-SULT). nih.govoup.com This sulfotransferase-mediated activation of methyl-hydroxylated DMBA represents a significant activation mechanism that is distinct from the diol-epoxide pathway. nih.govoup.com

Conjugation reactions are typically detoxification pathways that increase the water solubility of metabolites, thereby facilitating their excretion from the body. Glucuronidation is a major conjugation pathway for DMBA metabolites. nih.gov This process, catalyzed by UDP-glucuronosyltransferases, primarily targets phenolic metabolites of DMBA. nih.gov Studies have shown that treatment of aqueous-soluble metabolites with β-glucuronidase releases significant quantities of DMBA phenols, indicating that they were originally present as glucuronic acid conjugates. nih.gov

Hydrolysis of bile samples from rats treated with DMBA confirmed that glucuronidation is a major route for the biliary excretion of DMBA metabolites. nih.gov Another conjugation pathway involves glutathione (B108866), which can react with DMBA metabolites like the 7-hydroxymethyl sulfate ester. jst.go.jp

Sulfotransferase-Catalyzed Reactions

Identification and Characterization of 7,12-Dimethylbenz[a]anthracene Metabolites

The complex enzymatic processes result in a wide array of DMBA metabolites. High-pressure liquid chromatography (HPLC) has been a key analytical tool for separating and quantifying these products from in vitro and in vivo systems. nih.govnih.gov

Phenolic derivatives are a significant class of DMBA metabolites formed through the oxidation of the aromatic rings. nih.gov Several phenolic metabolites have been identified, including 3-hydroxy- and 4-hydroxy-DMBA. nih.govnih.gov These phenols can also be formed from hydroxymethylated derivatives of DMBA. pnas.org For instance, 3-hydroxy-7-hydroxymethyl-12-methylbenz[a]anthracene and 4-hydroxy-7-hydroxymethyl-12-methylbenz[a]anthracene have been tentatively identified in microsomal incubations. pnas.org These phenolic compounds are major substrates for subsequent glucuronidation, which marks them for excretion. nih.gov The formation of phenolic metabolites is considered a key step in the detoxification and elimination of DMBA. nih.gov

Table 2: Identified Phenolic Metabolites of DMBA and its Derivatives

Parent Compound Identified Phenolic Metabolite Source
7,12-Dimethylbenz[a]anthracene (DMBA) 3-Hydroxy-DMBA pnas.org
7,12-Dimethylbenz[a]anthracene (DMBA) 4-Hydroxy-DMBA pnas.org
7-Hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) 3-Hydroxy-7-OHM-12-MBA pnas.org
7-Hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) 4-Hydroxy-7-OHM-12-MBA pnas.org
7-Methyl-12-hydroxymethylbenz[a]anthracene (7-M-12-OHMBA) 3-Hydroxy-7-M-12-OHMBA pnas.org
7-Methyl-12-hydroxymethylbenz[a]anthracene (7-M-12-OHMBA) 4-Hydroxy-7-M-12-OHMBA pnas.org
7,12-Dihydroxymethylbenz[a]anthracene (7,12-diOHMBA) 3-Hydroxy-7,12-diOHMBA nih.govnih.gov

Dihydrodiol Metabolites (e.g., Bay-Region Dihydrodiols)

The formation of dihydrodiols is a significant metabolic pathway for DMBA. These metabolites are produced through the action of cytochrome P-450 monooxygenases and epoxide hydrolase. asm.org The primary dihydrodiol metabolites include those formed at the 3,4-, 5,6-, 8,9-, and 10,11-positions of the aromatic ring. aacrjournals.orgnih.gov

Specifically, the trans-3,4-dihydrodiol is considered a proximate carcinogenic metabolite. pnas.org Further metabolism of the trans-3,4-dihydrodiols of DMBA and its hydroxymethyl derivatives can lead to products that exhibit strong binding to DNA. pnas.org The formation of these bay-region dihydrodiols, such as the 3,4-diol, is a critical step, as they can be further oxidized to highly reactive diol-epoxides. nih.govontosight.ai

Studies have identified four trans-3,4-dihydrodiol metabolites of DMBA and its hydroxylated forms:

trans-3,4-Dihydrodiol of 7,12-Dimethylbenz[a]anthracene

trans-3,4-Dihydrodiol of 7-Hydroxymethyl-12-methylbenz[a]anthracene

trans-3,4-Dihydrodiol of 7-Methyl-12-hydroxymethylbenz[a]anthracene

trans-3,4-Dihydrodiol of 7,12-Di(hydroxymethyl)benz[a]anthracene pnas.org

The formation of various dihydrodiols has been observed in different biological systems, including rat liver microsomes and fungal cultures. nih.govnih.gov For instance, the fungus Cunninghamella elegans metabolizes DMBA primarily into trans-8,9-dihydrodiol and trans-3,4-dihydrodiol. nih.gov In rat mammary epithelial cells, the trans-8,9-dihydrodiol was a major metabolite in certain groups. nih.gov

MetabolitePosition of DihydrodiolSignificanceReference
DMBA-trans-3,4-dihydrodiol3,4-positionProximate carcinogenic metabolite, precursor to diol-epoxides. pnas.orgpnas.org
DMBA-trans-5,6-dihydrodiol5,6-position (K-region)Major metabolite in some systems, generally considered a detoxification product. asm.orgnih.gov
DMBA-trans-8,9-dihydrodiol8,9-positionMajor metabolite in some cell types. nih.govnih.gov
DMBA-trans-10,11-dihydrodiol10,11-positionMetabolite formed in various tissues. aacrjournals.orgnih.gov

Hydroxymethyl Metabolites

Hydroxylation of one or both of the methyl groups of DMBA is another primary metabolic pathway. aacrjournals.orgnih.gov This process leads to the formation of 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA), 12-hydroxymethyl-7-methylbenz[a]anthracene, and 7,12-di(hydroxymethyl)benz[a]anthracene. oup.comaacrjournals.org These hydroxymethyl derivatives can undergo further metabolism, including the formation of dihydrodiols. pnas.orgnih.gov

The hydroxymethyl metabolites themselves can be further activated. For example, they can be substrates for sulfotransferase bioactivation in human liver cytosols, a process that can lead to DNA binding. oup.com

MetaboliteSite of HydroxylationFurther MetabolismReference
7-Hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA)7-methyl groupCan be metabolized to dihydrodiols and is a substrate for sulfotransferase. pnas.orgoup.comnih.gov
12-Hydroxymethyl-7-methylbenz[a]anthracene12-methyl groupCan be metabolized to dihydrodiols and is a substrate for sulfotransferase. pnas.orgoup.com
7,12-Di(hydroxymethyl)benz[a]anthraceneBoth 7- and 12-methyl groupsCan be metabolized to dihydrodiols and is a substrate for sulfotransferase. pnas.orgoup.com

Diol-Epoxide Metabolites

The formation of diol-epoxides is considered the ultimate step in the metabolic activation of DMBA, leading to highly reactive electrophiles that can bind to cellular macromolecules like DNA. asm.orgnih.gov These are formed from the dihydrodiol metabolites, particularly the bay-region 3,4-dihydrodiol. pnas.orgnih.gov The resulting diol-epoxides, such as DMBA-3,4-diol-1,2-epoxide, are potent mutagens. researchgate.net

Both syn- and anti-diastereomers of the diol-epoxides can be formed, and both contribute to the binding of DMBA to DNA in cells. nih.govaacrjournals.org The fluorescence spectra of DMBA-DNA adducts isolated from rat mammary glands are consistent with the reaction of diol-epoxides formed in the 1,2,3,4-ring of DMBA. nih.gov Both syn- and anti-DMBA-3,4-diol-1,2-epoxides have been shown to be active tumor initiators in mouse skin. aacrjournals.org

Regio- and Stereoselectivity in 7,12-Dimethylbenz[a]anthracene Metabolism

The metabolism of DMBA is characterized by a high degree of regio- and stereoselectivity, which is influenced by the specific enzymes involved and the structure of the substrate. aacrjournals.orgasm.orgnih.gov

Regioselectivity refers to the preference for metabolism at a particular region of the molecule. For instance, different enzyme inducers can alter the preferred site of metabolic attack. Pre-treatment of rats with 3-methylcholanthrene (B14862) or phenobarbital (B1680315) leads to different regioselectivity in the metabolism of DMBA by liver microsomes and nuclei, which is attributed to different forms of cytochrome P-450. aacrjournals.orgnih.gov Prior hydroxylation at the 7-methyl group can redirect subsequent metabolism towards the formation of the 3,4-dihydrodiol and away from the 5,6-dihydrodiol. oup.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The enzymatic systems of mammals and fungi exhibit different stereoselectivity. For example, mammalian systems produce trans-dihydrodiols. asm.org In the metabolism of DMBA by rat liver microsomes, the formation of the trans-5,6-dihydrodiol is highly stereoselective, with the (5S,6S)-enantiomer being predominant. portlandpress.com In contrast, fungal metabolism of DMBA at the K-region (5,6-position) by Syncephalastrum racemosum and Cunninghamella elegans results in a major enantiomer with (5R,6R) absolute stereochemistry. nih.gov The bacterium Mycobacterium vanbaalenii PYR-1 also shows high regio- and stereoselectivity, producing a trans-5,6-dihydrodiol that is a pure (5S,6S)-enantiomer. asm.orgnih.gov

In Vitro Metabolic Studies of 7,12-Dimethylbenz[a]anthracene

In vitro systems are crucial for elucidating the metabolic pathways of DMBA. These studies typically use subcellular fractions like microsomes or intact cells to investigate the formation of various metabolites.

Microsomal Metabolism

Microsomes, which are vesicles of endoplasmic reticulum containing cytochrome P-450 enzymes, are extensively used to study DMBA metabolism. aacrjournals.orgnih.gov Rat liver microsomes metabolize DMBA to a range of products, including dihydrodiols at the 3,4-, 5,6-, 8,9-, and 10,11-positions, as well as hydroxymethyl derivatives. aacrjournals.orgnih.gov

The metabolic profile can be influenced by pre-treating the animals with enzyme inducers. For example, microsomes from rats treated with 3-methylcholanthrene show different metabolic patterns compared to those from untreated or phenobarbital-treated rats. oup.comnih.gov Studies with liver microsomes have also been instrumental in identifying previously unrecognized metabolites and proposing detailed metabolic pathways. nih.govpnas.org

A comparison of DMBA metabolism in perfused rat liver versus liver microsomal preparations revealed significant differences. The whole liver produced more polar metabolites, including trans-5,6- and trans-10,11-dihydrodiols, while microsomes produced more of the trans-8,9-dihydrodiol and hydroxymethyl derivatives. oup.com This highlights that subcellular systems may not perfectly replicate the metabolic processes of an intact organ. oup.comaacrjournals.org

Nuclear Enzyme Metabolism

In addition to microsomal enzymes, enzymes located in the cell nucleus can also metabolize DMBA. aacrjournals.orgnih.gov Studies using isolated rat liver nuclei have shown that they can metabolize DMBA to form hydroxymethyl derivatives and trans-dihydrodiols at the same positions as microsomal enzymes. aacrjournals.orgnih.gov

However, the rate of metabolism by nuclear enzymes is significantly lower, typically five to twenty times less than that of microsomes. aacrjournals.orgnih.gov Similar to microsomal enzymes, the monooxygenase activities in the nucleus are inducible by pre-treatment with compounds like phenobarbital or 3-methylcholanthrene. aacrjournals.orgnih.gov

Cellular Metabolism in Model Systems

The metabolic processing of 7,12-Dimethylbenz[a]anthracene (DMBA) has been extensively studied in a variety of in vitro model systems to elucidate the pathways leading to its activation and detoxification. These systems, ranging from primary cell cultures to subcellular fractions, have been instrumental in identifying key metabolites and the enzymes responsible for their formation.

In rat mammary epithelial cells , studies have shown that the metabolic profile of DMBA can vary with the age and reproductive history of the animal, which correlates with their susceptibility to DMBA-induced carcinogenesis. For instance, mammary cells from young virgin Sprague-Dawley rats, which are highly susceptible to DMBA, tend to convert a larger percentage of DMBA into phenolic compounds and highly polar metabolites compared to cells from older or parous rats. nih.govnih.gov While the qualitative metabolic profiles are similar across these groups, the quantitative differences, such as a higher level of metabolism in cells from young virgin and parous rats, are significant. nih.gov The primary ethyl acetate-soluble metabolite in cells from older and parous rats is the trans-8,9-dihydrodiol. nih.govnih.gov

Human bone marrow cells are also capable of metabolizing DMBA, a process dependent on incubation time and cell number. nih.gov These cells produce various DMBA dihydrodiols, and there is evidence of conjugation with glucuronic acid, indicating both activation and detoxification pathways are present. nih.gov The specific types of dihydrodiols formed can differ between various bone marrow fractions from the same individual. nih.gov

Comparative studies in hamster and mouse embryo cell cultures reveal that pretreatment with DMBA or another polycyclic aromatic hydrocarbon, benzo[a]pyrene (B130552) (B[a]P), can induce metabolic enzymes, leading to increased metabolism and DNA adduct formation for both compounds. osti.gov This demonstrates a differential induction of activation and detoxification pathways by these carcinogens. osti.gov In mouse epidermal cell cultures , the ability to metabolize DMBA is linked to the state of cellular differentiation, with metabolic activity decreasing as the cells mature and keratinize over time. tandfonline.com

Fish cell lines , such as those from bluegill fry (BF-2), rainbow trout (RTG-2), and brown bullhead (BB), metabolize DMBA, but the extent of DNA binding is relatively low compared to rodent cells. portlandpress.com This is attributed to efficient conjugation of reactive metabolites, particularly with glucuronic acid, which effectively reduces the concentration of ultimate carcinogenic forms like diol epoxides. portlandpress.com

Isolated rat adrenal cells also metabolize DMBA, and it has been shown that the hepatic metabolite, 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA), is more toxic to these cells than the parent compound, suggesting a two-step activation process involving both the liver and the adrenal gland. nih.gov

Table 1: DMBA Metabolism in Various Cellular Models

Model System Key Findings Major Metabolites Identified Reference(s)
Rat Mammary Epithelial Cells Metabolism varies with age and parity; higher in susceptible (young virgin) rats. Phenolic compounds, polar metabolites, trans-8,9-dihydrodiol. nih.govnih.gov
Human Bone Marrow Cells Time- and cell-dependent metabolism; evidence of glucuronidation. Dihydrodiols, glucuronide conjugates. nih.gov
Rat Liver Microsomes/Nuclei Microsomes are 5-20x more active than nuclei; metabolism is inducible. Hydroxymethyl derivatives, trans-dihydrodiols (3,4-, 5,6-, 8,9-, 10,11-), phenols. nih.gov
Hamster & Mouse Embryo Cells Differential induction of metabolic pathways by DMBA and B[a]P. Increased formation of DNA adducts. osti.gov
Fish Cell Lines (BF-2, RTG-2, BB) Extensive metabolism but low DNA binding due to efficient conjugation. Water-soluble metabolites (glucuronide and glutathione conjugates). portlandpress.com
Mouse Epidermal Cells Metabolic capacity decreases with cellular differentiation. DNA adducts. tandfonline.com
Isolated Rat Adrenal Cells Metabolizes DMBA; more sensitive to the hepatic metabolite 7-OHM-12-MBA. Not specified, but epoxide intermediates are suggested. nih.gov

Comparative Metabolism of 7,12-Dimethylbenz[a]anthracene Across Biological Systems

Species-Specific Metabolic Profiles

The biotransformation of DMBA exhibits significant variation across different species, which can influence species-specific susceptibility to its carcinogenic effects.

Comparative studies involving rodents show distinct differences. Hamster liver homogenates metabolize DMBA more extensively than similar preparations from rats and mice. tandfonline.com In a comparison between mice and fish, primary metabolites in mice included 2-hydroxy-7,12-dimethylbenz[a]anthracene and 7-hydroxymethyl-12-methylbenz[a]anthracene. osti.gov Fish produced the same metabolites, with the addition of 7,12-bis-hydroxymethylbenz[a]anthracene. osti.gov

The metabolism in different rat strains with varying susceptibility to mammary cancer (Wistar/Furth - high, Fischer 344 - intermediate, Copenhagen - resistant) has been examined. nih.gov Despite the profound differences in cancer susceptibility, the quantitative metabolism, DNA binding levels, and the profiles of DMBA metabolites and DNA adducts in mammary epithelial cells were found to be essentially identical among the strains. nih.gov This suggests that the genetic factors controlling susceptibility in these strains likely operate at stages of carcinogenesis beyond metabolic activation. nih.gov

In human systems, liver microsomes metabolize DMBA to a profile of metabolites where DMBA trans-8,9-dihydrodiol is often the most abundant, followed by 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA). nih.gov Studies with cDNA-expressed human cytochrome P450 enzymes identified CYP1A1 as the most active in DMBA metabolism, although CYP2B6, CYP2C9, and CYP1A2 also contribute. nih.gov Notably, human CYP1A1 shows a preference for forming 12-hydroxymethyl-7-methylbenz[a]anthracene (12-OHM-7-MBA), whereas most other human and rodent enzymes preferentially produce 7-OHM-12-MBA. nih.gov

A comparison between mammary stem cells from a cancer-resistant species (equine ) and a cancer-susceptible species (canine ) showed that while DMBA induced DNA damage in both, the cellular response differed dramatically. oncotarget.com Equine cells initiated apoptosis, whereas canine cells repaired the DNA damage, suggesting that post-metabolism cellular responses are critical determinants of species susceptibility. oncotarget.com

Table 2: Species-Specific DMBA Metabolites

Species System/Tissue Key Metabolites Reference(s)
Human Liver Microsomes trans-8,9-dihydrodiol, 7-OHM-12-MBA, trans-5,6-dihydrodiol, 7,12-diOHMBA, 12-OHM-7-MBA, trans-3,4-dihydrodiol. nih.gov
Rat Liver Perfusion Dihydrodiols, hydroxymethyl metabolites, glucuronide conjugates. nih.gov
Mouse Bile 2-hydroxy-DMBA, 7-OHM-12-MBA. osti.gov
Hamster Liver Homogenates Dihydrodiols (including trans-5,6-dihydrodiol), phenols, hydroxymethyl derivatives, glutathione conjugate. tandfonline.com
Fish Bile 2-hydroxy-DMBA, 7-OHM-12-MBA, 7,12-bis-hydroxymethylbenz[a]anthracene. osti.gov

Sex-Dependent Metabolic Differences

Gender plays a significant role in the metabolism of DMBA, contributing to the observed differences in carcinogenicity between males and females in some species.

In Sprague-Dawley rats , females are highly susceptible to DMBA-induced mammary tumors, while males are resistant. nih.gov Studies using perfused livers revealed that the rate of metabolite formation and excretion is significantly higher in intact females compared to males. nih.gov While both sexes produce dihydrodiols and hydroxymethyl metabolites, the rate of formation of the proximate carcinogen, the 3,4-dihydrodiol, is higher in females. nih.gov Analysis of biliary metabolites after hydrolysis showed that the major product from glucuronide conjugation was 12-OHM-7-MBA in males, whereas an unidentified metabolite was predominant in females. nih.gov

In SENCAR mice , following topical application of DMBA, male mice exhibited higher levels of individual DNA adducts and greater total binding of DMBA to epidermal DNA compared to female mice. nih.gov Although the qualitative adduct profiles were similar, the quantitative differences highlight the importance of sex in the metabolic activation of DMBA in the skin. nih.gov These findings underscore that sex-dependent variations in xenobiotic metabolism can significantly influence the biological activity of DMBA. nih.govbioscientifica.com

Photo-Oxidation Products of 7,12-Dimethylbenz[a]anthracene and their Formation Mechanisms

Exposure of 7,12-Dimethylbenz[a]anthracene to light, particularly ultraviolet (UV) radiation, leads to its degradation and the formation of various photo-oxidation products. This process is distinct from enzymatic metabolism and generates a different set of chemical derivatives.

The primary mechanism of photo-oxidation involves the reaction of DMBA with oxygen upon light irradiation. wjpmr.com Molecular orbital calculations indicate that the 7 and 12 positions of the benz[a]anthracene nucleus are centers of high electron density, making them susceptible to photo-oxidative attack. wjpmr.com Light irradiation can convert DMBA into a transient 7,12-endoperoxide (syn-7,12-epidioxy-7,12-dimethylbenz[a]anthracene). nih.govportlandpress.comwjpmr.com This endoperoxide is a key intermediate that can subsequently rearrange or be further oxidized.

One of the major stable photo-oxidation products identified is benz[a]anthracene-7,12-dione . nih.gov This product is formed through the decomposition of the endoperoxide intermediate. wjpmr.com

In addition to reactions on the aromatic ring, the methyl groups at positions 7 and 12 are also susceptible to photo-oxidation. nih.govwjpmr.com This process can yield 7-hydroxymethyl-12-methylbenz[a]anthracene (7-HOCH₂-12-MBA) and 12-hydroxymethyl-7-methylbenz[a]anthracene (12-HOCH₂-7-MBA) . nih.gov Further oxidation of these hydroxymethyl derivatives can lead to the formation of the corresponding aldehydes, 7-formyl-12-methylbenz[a]anthracene (7-CHO-12-MBA) and 12-formyl-7-methylbenz[a]anthracene (12-CHO-7-MBA) . nih.govwjpmr.com

Other identified photoproducts include 7-hydroxy-12-keto-7-methylbenz[a]anthracene . nih.gov The specific mixture of products formed is highly dependent on the experimental conditions, such as the wavelength of light used and the solvent. nih.gov For example, the formation of aldehyde derivatives was reported in some studies but not others, highlighting the sensitivity of the reaction pathways to the irradiation environment. nih.gov

These photo-oxidation products are not merely inert degradation compounds; some have been shown to be biologically active. For instance, light-induced DMBA photoproducts can form covalent adducts with DNA, and these adducts are structurally different from those formed via metabolic activation by cytochrome P450 enzymes. nih.gov This indicates that photo-irradiation represents an alternative, non-enzymatic pathway for the genotoxic activation of DMBA. nih.gov

Table 3: Identified Photo-Oxidation Products of DMBA

Product Name Formation Pathway/Intermediate Reference(s)
syn-7,12-Epidioxy-7,12-dimethylbenz[a]anthracene (Endoperoxide) Direct reaction of DMBA with oxygen upon light irradiation. nih.govportlandpress.com
Benz[a]anthracene-7,12-dione Decomposition of the endoperoxide intermediate. nih.govwjpmr.com
7-Hydroxymethyl-12-methylbenz[a]anthracene (7-HOCH₂-12-MBA) Oxidation of the 7-methyl group. nih.govwjpmr.com
12-Hydroxymethyl-7-methylbenz[a]anthracene (12-HOCH₂-7-MBA) Oxidation of the 12-methyl group. nih.gov
7-Hydroxy-12-keto-7-methylbenz[a]anthracene Formed during photo-oxidation, possibly from the endoperoxide. nih.gov
7-Formyl-12-methylbenz[a]anthracene (7-CHO-12-MBA) Further oxidation of 7-HOCH₂-12-MBA. nih.govwjpmr.com
12-Formyl-7-methylbenz[a]anthracene (12-CHO-7-MBA) Further oxidation of 12-HOCH₂-7-MBA. nih.gov

Molecular and Cellular Mechanisms of 7,12 Dimethylbenz a Anthracene Induced Biological Perturbation

DNA Adduct Formation and Replication Perturbation by 7,12-Dimethylbenz[a]anthracene (B13559)

The biological activity of 7,12-dimethylbenz[a]anthracene (DMBA) is intrinsically linked to its metabolic activation into reactive intermediates that covalently bind to cellular macromolecules, most notably DNA. This process of DNA adduct formation is a critical initiating event in the cascade of molecular and cellular disturbances induced by this potent polycyclic aromatic hydrocarbon.

Characterization of DNA Adduct Structures (e.g., Bay-Region Diol-Epoxide Adducts, Benzylic Adducts)

The primary mechanism of DMBA's genotoxicity involves its metabolic conversion to highly reactive diol epoxides. The most well-characterized of these are the bay-region diol epoxides, which exist as two stereoisomers: the syn- and anti-diol epoxides. aacrjournals.org These electrophilic metabolites readily attack the nucleophilic sites on DNA bases, forming stable covalent adducts. aacrjournals.org

In addition to the classic bay-region diol epoxide pathway, DMBA can also be activated at its benzylic methyl groups. This leads to the formation of benzylic DNA adducts, which represent another significant class of DNA lesions induced by this compound. Studies have shown that both diol epoxide-related and benzylic DNA adducts can be detected in tissues exposed to DMBA.

Specificity of DNA Adduction Sites (e.g., Purine (B94841) Bases)

DMBA-derived reactive metabolites exhibit a clear preference for forming adducts with purine bases in the DNA. Both deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) residues are major targets for adduction. acs.orgnih.gov The anti-diol epoxide of DMBA has been shown to react with both deoxyguanosine and deoxyadenosine in comparable amounts, while the syn-diol epoxide primarily forms adducts with deoxyadenosine. aacrjournals.orgnih.gov This contrasts with some other polycyclic aromatic hydrocarbons, like benzo[a]pyrene (B130552), whose anti-diol epoxide reacts almost exclusively with deoxyguanosine. acs.org

The high proportion of deoxyadenosine adducts is a notable feature of DMBA-induced DNA damage and is thought to play a significant role in its biological effects. nih.gov Specific DNA sequences can also be hotspots for adduction. For instance, studies have identified the adenine (B156593) residues within codon 61 of the H-ras gene as a preferential binding site for both syn- and anti-diol epoxides of DMBA. aacrjournals.org

Kinetics and Extent of DNA Adduct Formation in Cellular Models

The formation and persistence of DMBA-DNA adducts have been extensively studied in various cellular models. In mouse epidermis, the total covalent binding of DMBA to DNA reaches its peak approximately 24 hours after topical application. nih.gov Following this peak, the disappearance of these adducts from the DNA is a biphasic process. nih.gov

The initial, more rapid phase of adduct removal (Phase A) occurs between 24 and 72 hours with a half-life of about 3.17 days. nih.gov The subsequent, slower phase (Phase B) has a significantly longer half-life of approximately 6.46 days, which is similar to the rate of epidermal cell turnover. nih.gov This suggests that while some adducts are actively repaired, others may persist until the cell is eliminated.

Different types of adducts exhibit distinct kinetics of removal. For example, deoxyadenosine adducts, formed from both syn- and anti-diol epoxides, tend to be removed from epidermal DNA more rapidly than deoxyguanosine adducts. nih.gov The extent of DNA adduct formation can also vary significantly between different tissues and species. For example, following intravenous administration in rats, the liver has been observed to have higher levels of DMBA-DNA adducts compared to the mammary gland, the primary target tissue for DMBA-induced carcinogenesis. nih.gov Similarly, in cell culture studies, hamster embryo cells have shown approximately twice the level of DMBA binding to DNA compared to rat embryo cells. nih.gov

Interactive Table: Kinetics of DMBA-DNA Adducts in Mouse Epidermis

ParameterValueReference
Time to Peak DNA Binding24 hours nih.gov
Phase A Half-life (24-72h)3.17 +/- 1.1 days nih.gov
Phase B Half-life (>72h)6.46 +/- 1.3 days nih.gov

Influence of DNA Adducts on DNA Replication Fidelity and Cell Cycle Progression

The presence of bulky DMBA-DNA adducts poses a significant challenge to the cellular machinery responsible for DNA replication. These lesions can stall the progression of replication forks, leading to replication stress. bloodresearch.or.kr If not properly repaired, these adducts can lead to the insertion of incorrect bases opposite the lesion during DNA synthesis, a process known as translesion synthesis. This can result in permanent mutations in the DNA sequence.

A hallmark of DMBA-induced mutagenesis is the high frequency of specific point mutations in critical genes, such as the ras family of proto-oncogenes. In mouse skin tumors initiated by DMBA, a characteristic A-to-T transversion mutation at the second position of codon 61 of the H-ras gene is frequently observed. aacrjournals.org This specific mutation is directly linked to the formation of DMBA-adenine adducts at this site. aacrjournals.orgresearchgate.net Similarly, in DMBA-induced erythroleukemia in rats, a consistent A-to-T transversion in codon 61 of the N-ras gene has been identified. nih.gov

Beyond their mutagenic potential, DMBA and its adducts also perturb the normal progression of the cell cycle. Studies have shown that exposure to DMBA can lead to an accumulation of cells in the S phase of the cell cycle, suggesting a slowing of DNA synthesis. bloodresearch.or.kr This can be followed by alterations in the mitotic rate, further disrupting the normal balance of cell proliferation. bloodresearch.or.kr The activation of oncogenic H-ras itself has been shown to induce S-phase arrest and can lead to mitotic catastrophe in some cell types. bloodresearch.or.kr

DNA Repair Mechanisms in Response to 7,12-Dimethylbenz[a]anthracene Adducts

Cells possess a sophisticated network of DNA repair pathways to counteract the damaging effects of genotoxic agents like DMBA. The bulky, helix-distorting adducts formed by DMBA are primarily recognized and removed by the nucleotide excision repair (NER) pathway. scispace.comcore.ac.uk NER is a complex process that involves the recognition of the lesion, excision of a short stretch of the damaged DNA strand, and subsequent synthesis of a new, correct strand using the intact complementary strand as a template. scispace.com

Base excision repair (BER) is another pathway that can be involved in repairing some forms of DNA damage induced by polycyclic aromatic hydrocarbons. scispace.comcore.ac.uk In addition to these excision repair pathways, cells can also activate other DNA damage response mechanisms. For instance, in response to DMBA-induced DNA double-strand breaks in neonatal rat ovaries, an upregulation of genes involved in both homologous recombination (HR) and non-homologous end joining (NHEJ) has been observed. nih.gov Key proteins in these pathways, such as ATM (Ataxia-Telangiectasia Mutated), PARP1 (Poly [ADP-ribose] polymerase 1), BRCA1 (Breast Cancer gene 1), and RAD51, are activated in response to DMBA exposure. nih.gov

The efficiency of these repair mechanisms can vary between different cell types and may be a factor in determining tissue-specific susceptibility to DMBA's carcinogenic effects.

Cellular Signaling Pathways Modulated by 7,12-Dimethylbenz[a]anthracene

The cellular response to DMBA extends beyond the immediate consequences of DNA damage and repair. This compound can modulate a variety of intracellular signaling pathways that govern critical cellular processes such as cell cycle control, apoptosis, and proliferation.

One of the most critical pathways affected by DMBA is the p53 signaling pathway . The p53 tumor suppressor protein, often referred to as the "guardian of the genome," is activated in response to cellular stress, including DNA damage. begellhouse.comcapes.gov.br Activated p53 can halt the cell cycle to allow time for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate the compromised cell. begellhouse.com DMBA has been shown to induce p53 expression, which in turn can upregulate downstream targets like the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest. begellhouse.comcapes.gov.br

The PI3K/AKT/NF-κB signaling pathway is another major target of DMBA. This pathway plays a crucial role in promoting cell survival and proliferation. Studies have demonstrated that DMBA can lead to the augmented expression of key components of this pathway, including PI3K, AKT, and the transcription factor NF-κB. begellhouse.comnih.gov The activation of NF-κB can have complex and sometimes contradictory roles in carcinogenesis, depending on the cellular context. scispace.com In some models, it promotes tumor development, while in others, it can have a tumor-suppressing function. scispace.com

DMBA has also been shown to modulate the Activating Protein-1 (AP-1) signaling pathway . begellhouse.com AP-1 is a transcription factor that regulates the expression of genes involved in a variety of cellular processes, including proliferation and differentiation. Alterations in AP-1 activity by DMBA can contribute to its effects on cell growth. begellhouse.com

Furthermore, DMBA can impact immune cell function by modulating signaling pathways in lymphocytes. For example, it has been shown to suppress the production of interleukin-2 (B1167480) (IL-2) and reduce the expression of the high-affinity IL-2 receptor in T-lymphocytes. This interference with the IL-2 pathway contributes to the immunosuppressive effects of DMBA.

Wnt/β-catenin Signaling Pathway Alterations

Exposure to 7,12-Dimethylbenz[a]anthracene (DMBA) has been demonstrated to induce aberrant activation of the Wnt/β-catenin signaling pathway, a critical cascade in epithelial cell proliferation, differentiation, and adhesion. nih.gov This deregulation is a key element in the progression of DMBA-induced carcinogenesis. nih.govnih.gov Studies have shown that DMBA treatment leads to an overexpression of Wnt ligands and the cytoplasmic accumulation of β-catenin. nih.govresearchgate.net Under normal conditions, β-catenin is part of a destruction complex, but upon Wnt signaling, this complex is inhibited, allowing β-catenin to translocate to the nucleus. There, it partners with transcription factors to activate target genes. mdpi.com

In DMBA-induced models, such as hamster buccal pouch carcinogenesis, a clear correlation exists between the accumulation of β-catenin and the activation of Wnt signaling. nih.gov This leads to the increased expression of downstream targets like cyclin D1, which promotes cell cycle progression. nih.govmdpi.com The activation of the Wnt/β-catenin pathway by DMBA has been observed in various cancer cell lines, including breast and cervical cancer, where it contributes to increased cell proliferation and invasion. nih.govresearchgate.net Research suggests that this aberrant signaling may be a hallmark of the malignant transition during DMBA-induced carcinogenesis. nih.gov

Table 1: Key Proteins in DMBA-Altered Wnt/β-catenin Signaling

Protein/ComponentRole in PathwayEffect of DMBA ExposureReference
Wnt Ligands Initiate the signaling cascade by binding to Frizzled receptors.Overexpression nih.gov
β-catenin Central signal transducer; translocates to the nucleus to activate gene transcription.Cytoplasmic accumulation and increased expression. nih.govresearchgate.netmdpi.com
Frizzled (Fz) Transmembrane receptors for Wnt ligands.Overexpression nih.gov
Cyclin D1 Downstream target gene; promotes cell cycle progression.Upregulation nih.govmdpi.com
Specificity protein 1 (Sp1) Transcription factor shown to be a key regulator of DMBA's carcinogenic action.Upregulation, leading to activation of Wnt/β-catenin signaling. nih.govresearchgate.net

Epithelial-Mesenchymal Transition (EMT) Processes

DMBA is a potent inducer of the Epithelial-Mesenchymal Transition (EMT), a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which enhances migratory and invasive capabilities. researchgate.netcaymanchem.com This transition is fundamental to the progression of carcinomas to a more malignant state. aacrjournals.org A hallmark of DMBA-induced EMT is the loss of E-cadherin, a protein crucial for cell-cell adhesion. aacrjournals.orgnih.gov

Studies on mammary tumor cell lines treated with DMBA show a distinct shift to a mesenchymal phenotype, characterized by decreased E-cadherin expression and an increased ability to invade Matrigel. aacrjournals.orgnih.gov This process is often linked to the activation of specific signaling pathways. For instance, DMBA-induced EMT has been shown to occur via the activation of Nuclear Factor-κB (NF-κB). aacrjournals.orgnih.gov Furthermore, the induction of EMT by DMBA is closely correlated with the activation of the Wnt/β-catenin pathway, with DMBA promoting EMT-inducing factors. nih.govresearchgate.net Research has specifically identified that the transcription factor TWIST1 is promoted by DMBA through STAT3-mediated activation, contributing to the EMT process. nih.gov

Table 2: Molecular Changes in DMBA-Induced Epithelial-Mesenchymal Transition (EMT)

MoleculeFunction/RoleChange upon DMBA ExposureReference
E-cadherin Cell adhesion protein, key epithelial marker.Decreased expression. aacrjournals.orgnih.gov
Vimentin Intermediate filament protein, a mesenchymal marker.Increased expression. nih.gov
NF-κB Transcription factor complex.Increased activity, driving the EMT process. aacrjournals.orgnih.gov
TWIST1 EMT-inducing transcription factor.Upregulation. nih.gov
β-catenin Signaling protein linked to both cell adhesion and Wnt signaling.Loss from cell-cell junctions, accumulation in cytoplasm/nucleus. researchgate.netaacrjournals.org

Interleukin-2 Pathway Modulation in Immunosuppression

In vitro studies on concanavalin (B7782731) A-activated splenocytes revealed that DMBA suppresses the mitogenic response, inhibits the production of IL-2, and crucially, reduces the expression of the high-affinity IL-2 receptor. nih.gov Interestingly, the expression of the low-affinity IL-2 receptor is not affected. nih.gov Furthermore, DMBA directly impairs the proliferation of IL-2-dependent lymphoblasts in a dose-dependent manner. nih.gov These findings collectively suggest that DMBA-induced immunosuppression is mediated, at least in part, through a multi-pronged attack on the IL-2/IL-2 receptor pathway, thereby compromising T-cell function. nih.gov

Table 3: Effects of DMBA on the Interleukin-2 Pathway

Component/ProcessFunctionEffect of DMBA ExposureReference
Interleukin-2 (IL-2) Production Key cytokine for T-cell proliferation and activation.Suppressed. nih.gov
High-Affinity IL-2 Receptor Binds IL-2 to initiate signaling for T-cell proliferation.Reduced expression. nih.gov
Low-Affinity IL-2 Receptor Component of the IL-2 receptor complex.Not affected. nih.gov
Mitogenic Response Proliferation of lymphocytes in response to a stimulus (e.g., Concanavalin A).Suppressed. nih.gov
IL-2 Dependent Proliferation Cell division of lymphoblasts that requires IL-2.Decreased. nih.gov

Cytochrome P450 1A1/Aryl Hydrocarbon Receptor (AhR) Signaling Axis

The biological activity of DMBA, including its carcinogenicity, is critically dependent on its metabolic activation, a process orchestrated by the Cytochrome P450 1A1 (CYP1A1)/Aryl Hydrocarbon Receptor (AhR) signaling axis. mdpi.comnih.gov DMBA, as a polycyclic aromatic hydrocarbon, serves as a ligand for the AhR, a ligand-activated transcription factor found in the cytoplasm. aacrjournals.orgmdpi.com

Upon binding DMBA, the AhR dissociates from its chaperone proteins, translocates into the nucleus, and forms a heterodimer with the Aryl Hydrocarbon Nuclear Translocator (ARNT). aacrjournals.orgmdpi.com This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, most notably CYP1A1. aacrjournals.org This binding initiates the transcription of the CYP1A1 gene, leading to increased levels of the CYP1A1 enzyme. nih.govnih.gov The CYP1A1 enzyme then metabolizes DMBA into reactive metabolites that can form DNA adducts, leading to mutations and initiating carcinogenesis. caymanchem.comnih.gov Inhibition of the AhR/CYP1A1 pathway has been shown to reduce DMBA-mediated carcinogenicity and DNA adduct formation. nih.govdntb.gov.ua

Table 4: Key Steps in the DMBA-Activated AhR/CYP1A1 Pathway

StepDescriptionKey MoleculesReference
1. Ligand Binding DMBA enters the cell and binds to the AhR in the cytoplasm.DMBA, Aryl Hydrocarbon Receptor (AhR) aacrjournals.orgmdpi.com
2. Nuclear Translocation The ligand-bound AhR moves from the cytoplasm to the nucleus.DMBA-AhR complex aacrjournals.org
3. Dimerization In the nucleus, the AhR complex dimerizes with ARNT.AhR, Aryl Hydrocarbon Nuclear Translocator (ARNT) aacrjournals.org
4. DNA Binding The AhR/ARNT heterodimer binds to Xenobiotic Response Elements (XREs) on DNA.AhR/ARNT complex, XREs aacrjournals.org
5. Gene Transcription Binding initiates the transcription of target genes, primarily CYP1A1.CYP1A1 mRNA nih.govnih.gov
6. Metabolic Activation The translated CYP1A1 enzyme metabolizes DMBA into carcinogenic metabolites.CYP1A1 enzyme, DMBA metabolites caymanchem.com

Cellular Metabolic Energy Fluxes and Enzyme Activities

DMBA induces significant alterations in cellular energy metabolism, shifting cells toward a state that supports rapid proliferation, a phenomenon often observed in cancer. semanticscholar.org Studies on DMBA-induced proliferative breast cancer models show a distinct metabolic reprogramming. semanticscholar.orgejmo.org

Specifically, the activities of key glycolytic enzymes—such as hexokinase, phosphoglucoisomerase, and aldolase—are significantly increased in mammary tissues of DMBA-treated subjects. semanticscholar.orgejmo.org This upregulation of glycolysis provides cancer cells with the necessary energy and molecular precursors for rapid growth, even under hypoxic conditions. semanticscholar.org Concurrently, there is a significant decrease in the activities of enzymes involved in the tricarboxylic acid (TCA) cycle and the respiratory chain, such as succinate (B1194679) dehydrogenase and malate (B86768) dehydrogenase. semanticscholar.orgejmo.org This metabolic shift, favoring glycolysis over mitochondrial oxidative phosphorylation, is a well-established hallmark of cancer.

Table 5: DMBA-Induced Changes in Metabolic Enzyme Activities

Metabolic PathwayEnzymeChange in ActivityReference
Glycolysis HexokinaseIncreased semanticscholar.orgejmo.org
Glycolysis PhosphoglucoisomeraseIncreased semanticscholar.orgejmo.org
Glycolysis AldolaseIncreased semanticscholar.orgejmo.org
Pentose Phosphate Pathway Glucose-6-phosphate dehydrogenaseIncreased ejmo.org
Gluconeogenesis Glucose-6-phosphataseDecreased ejmo.org
Gluconeogenesis Fructose 1,6-diphosphataseDecreased ejmo.org
TCA Cycle Succinate dehydrogenaseDecreased semanticscholar.orgejmo.org
TCA Cycle Malate dehydrogenaseDecreased semanticscholar.orgejmo.org

Gene Expression and Proteomic Profile Changes Induced by 7,12-Dimethylbenz[a]anthracene

The carcinogenic effects of DMBA are underpinned by widespread changes at the molecular level, which can be monitored through transcriptomic and proteomic analyses. researcher.liferesearchgate.net These analyses provide critical data on the altered protein and gene expression profiles that drive DMBA-induced carcinogenesis. f1000research.com

Transcriptomic studies, often performed using RNA-sequencing, are utilized to identify differentially expressed genes in cells and tissues following DMBA exposure. researcher.life For example, analysis of DMBA-induced models has been used to evaluate changes in gene expression related to pathways like xenobiotic metabolism, which includes the significant upregulation of the CYP1A1 transcript via the AhR signaling pathway. nih.govnih.gov Integrated transcriptomic and proteomic analyses have revealed that differentially expressed genes in DMBA models are often enriched in biological processes related to cell junctions, transport, and metabolism. researcher.life These analyses are crucial for identifying potential biomarkers and understanding the molecular networks perturbed by DMBA. nih.gov

Proteomic characterization of DMBA-induced mammary tumors in rat models has identified a distinct protein profile associated with morphological changes during carcinogenesis. f1000research.com In these models, a significant increase in total protein concentration was observed. f1000research.com Using proteomic techniques, researchers have identified several proteins with altered expression levels that are suspected to play roles in cancer development and progression. f1000research.com

Table 6: Proteins with Altered Expression in DMBA-Induced Mammary Carcinogenesis Model

Suspected Protein IdentityMolecular Weight (kDa)Change in ExpressionReference
HER-2 187Increased f1000research.com
Nischarin 169Increased f1000research.com
COX-2 68Increased f1000research.com
Albumin 64Increased f1000research.com
Vimentin 53Increased f1000research.com
ACTB (β-actin) 41Increased f1000research.com
TNF 24Increased f1000research.com
p16 18Increased f1000research.com
Fatty acid binding protein 3 (FABP3) 14Increased f1000research.com

Proteomic Profiling and Identification of Altered Proteins

The study of the entire set of proteins, or the proteome, in response to 7,12-Dimethylbenz[a]anthracene (DMBA) exposure reveals significant alterations in protein expression that are closely linked to its carcinogenic activity. Proteomic analyses in various models have identified numerous proteins that are either up- or downregulated, providing a molecular snapshot of the cellular response to this compound.

In a rat model of DMBA-induced mammary cancer, proteomic profiling showed a significant 27% increase in the total protein concentration in the cancerous tissue compared to the control group. nih.govnih.gov This study identified several proteins with altered expression levels, which are suspected to be key players in the carcinogenesis process. nih.govnih.gov Another study analyzing the murine liver's response to DMBA identified 59 isoforms of Cytochrome P450 (CYP) enzymes, highlighting the compound's significant impact on metabolic pathways. acs.org Exposure to DMBA was found to increase the abundance of CYP1A2 and serine protease inhibitors while decreasing the abundance of CYP4V3. acs.org

Further research using a Syrian golden hamster model of DMBA-induced oral cancer identified unique proteins in salivary exosomes. mdpi.comnih.gov Notably, desmocollin-2 isoforms were uniquely present in the salivary exosomes of the DMBA-treated group before radiation therapy. mdpi.com Conversely, a significant number of proteins, including those related to the Glucagon-cAMP-PKA-CREB pathway, were found to be absent in this group, suggesting a complex regulation of protein expression during tumorigenesis. mdpi.comnih.gov

Studies combining DMBA exposure with other factors like obesity have also provided insights. In obese mice, DMBA exposure led to alterations in a large number of ovarian proteins. nih.gov Specifically, the abundance of histones and histone variants was significantly changed, suggesting an impact on transcriptional regulation. nih.gov For instance, in obese mice exposed to DMBA, the abundance of histone H2B was increased. nih.gov

Table 1: Proteins Altered in a Rat Model of DMBA-Induced Mammary Cancer

Molecular Weight (kDa) Suspected Protein Function Finding Citation
187 HER-2 Proto-oncogene, controls growth of mammary epithelial cells. Expressed in DMBA-treated group, not in control. nih.govf1000research.com
169 Nischarin Involved in cell migration. Altered expression observed. nih.govnih.gov
68 COX-2 Enzyme involved in inflammation. Altered expression observed. nih.govnih.gov
64 Albumin Protein carrier. Altered expression observed. nih.govnih.gov
53 Vimentin Intermediate filament protein, marker for EMT. Altered expression observed. nih.govnih.gov
41 ACTB (β-actin) Cytoskeletal protein. Altered expression observed. nih.govnih.gov
24 TNF (Tumor Necrosis Factor) Cytokine involved in inflammation and apoptosis. Altered expression observed. nih.govnih.gov
18 p16 Tumor suppressor protein. Altered expression observed. nih.govnih.gov
14 Fatty acid binding protein 3 (FABP3) Involved in fatty acid uptake and transport. Altered expression observed. nih.govnih.gov

Table 2: Ovarian Proteins Altered by DMBA Exposure in Lean vs. Obese Mice

Condition Altered Protein Change in Abundance Citation
Lean Mice + DMBA Retinoblastoma-binding protein 7 (RBBP7) Decreased nih.gov
Obese Mice + DMBA Histone H2B Increased nih.gov
Lean vs. Obese (DMBA-exposed) Histone 4 Decreased (4.03-fold) nih.gov
Lean vs. Obese (DMBA-exposed) Histone 3 Decreased (3.71-fold) nih.gov
Lean vs. Obese (DMBA-exposed) Histone 2A type 1-F Decreased (0.43-fold) nih.gov
Lean vs. Obese (DMBA-exposed) Histone variant H1.2 Increased (2.72-fold) nih.gov
Lean vs. Obese (DMBA-exposed) Linker histone, H15 Increased (3.07-fold) nih.gov

Role of Specific Proteins in 7,12-Dimethylbenz[a]anthracene-Mediated Effects

The proteins identified through proteomic profiling play crucial roles in the biological effects mediated by DMBA, from metabolic activation to carcinogenesis and immunotoxicity.

Metabolic Enzymes: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, are essential for the metabolic activation of DMBA into its ultimate carcinogenic form, the 7,12-DMBA-3,4-diol-1,2-epoxide. acs.orgoncotarget.com Studies have shown that CYP1B1 is critical for DMBA-induced immunosuppression in mice. nih.gov The absence of CYP1B1 prevents the suppression of T- and B-cell mitogenesis and the antibody response that is typically seen after DMBA exposure. nih.gov Another enzyme, microsomal epoxide hydrolase (mEH), is also involved in the metabolic pathway and plays a role in DMBA-induced immunotoxicity in the spleen. jst.go.jpsemanticscholar.org

Oncogenes and Tumor Suppressors: In DMBA-induced mammary carcinogenesis, the HER-2 protein, a proto-oncogene that controls the growth and development of mammary epithelial cells, is expressed. f1000research.com Amplification of the HER-2 gene can lead to increased cell division and growth. f1000research.com DMBA also affects tumor suppressor proteins. For example, it can induce mutations in the p53 gene, leading to the loss of its function in promoting cancer progression. oatext.com The alteration of p53 expression has been observed in DMBA-induced tumor tissue. mdpi.com

Cell Cycle and Apoptosis Regulators: DMBA influences proteins that regulate the cell cycle and apoptosis. It can cause an upregulation of the anti-apoptotic protein Bcl-2 and the cell cycle promoter Cdc25A. oatext.com The inhibition of these proteins is a potential mechanism for anti-tumor agents. oatext.com In some contexts, DMBA treatment activates apoptotic signaling pathways. For instance, in equine mammary stem/progenitor cells, DMBA induces apoptosis through both intrinsic and extrinsic pathways. oncotarget.com

Signal Transduction Proteins: DMBA can activate protein-tyrosine kinases such as Fyn and Lck in T-cells. nih.gov This activation leads to the tyrosine phosphorylation of phospholipase C-gamma 1, an increase in inositol (B14025) 1,4,5-trisphosphate, and the mobilization of intracellular calcium. nih.gov These actions mimic T-cell antigen-receptor activation and may alter immune responsiveness. nih.gov Furthermore, DMBA can induce the Wnt/β-catenin signaling pathway, which is critical for cell proliferation, and promote an epithelial-mesenchymal transition (EMT), a process that increases cell migration and invasion. nih.gov This is linked to the activation of Nuclear Factor-κB (NF-κB), which is seen in DMBA-treated mammary tumor cells. aacrjournals.org

Structural and Adhesion Proteins: In DMBA-induced oral cancer models, the expression of Desmocollin-2, a protein involved in cell-to-cell adhesion within desmosomes, is altered. mdpi.com Reduced expression of such adhesion proteins can be linked to malignant transformation and poor clinical outcomes. mdpi.com

Effects of 7,12-Dimethylbenz[a]anthracene on Nucleic Acid Synthesis Beyond Adduction

Beyond forming adducts, DMBA has profound effects on the fundamental processes of nucleic acid synthesis.

A primary and early effect of DMBA administration is the significant inhibition of DNA synthesis. This effect has been observed across various experimental models and cell types.

In regenerating rat liver, a system with high proliferative activity, a single dose of DMBA inhibits the incorporation of precursors like thymidine (B127349) and orthophosphate into DNA. aacrjournals.orgaacrjournals.org This inhibition is transient, becoming evident within 2 hours, reaching its maximum between 6 to 8 hours, and disappearing by 24 hours. aacrjournals.orgaacrjournals.org The findings suggest that DMBA primarily affects cells during the S phase of the mitotic cycle, potentially by binding to the DNA macromolecule and thereby inhibiting its synthesis. aacrjournals.orgaacrjournals.org

Similar severe inhibition of thymidine incorporation into DNA occurs in the mammary glands of female rats following a single oral dose of DMBA. aacrjournals.org This inhibitory effect is observable as early as 6 hours and persists for at least four days. aacrjournals.org Autoradiographic studies confirm this, showing a significant decrease in the labeling index (the number of cells synthesizing DNA) and a lower incorporation of thymidine per cell. aacrjournals.org This suggests that not only are fewer cells entering the S phase, but the rate of DNA synthesis within those cells is also reduced. aacrjournals.org The noncarcinogenic hydrocarbon phenanthrene (B1679779) does not produce this inhibitory effect, linking the inhibition of DNA synthesis to the carcinogenic potential of DMBA. aacrjournals.org The binding of DMBA to DNA in hepatocytes is reportedly increased threefold during DNA synthesis, suggesting a potential mechanism for this enhanced inhibitory and carcinogenic effect in proliferating cells. deepdyve.com

The effect of DMBA on RNA synthesis is more complex and less direct than its impact on DNA synthesis. Some studies have found that the incorporation of precursors like orotic acid into nuclear RNA (nRNA) is unaffected by DMBA in rapidly dividing liver cells, suggesting that gross RNA synthesis is not inhibited in the same way as DNA synthesis. aacrjournals.orgaacrjournals.org

However, other evidence indicates that RNA synthesis is a critical component of DMBA-induced carcinogenesis. The topical application of actinomycin (B1170597) D, an inhibitor of DNA-dependent RNA synthesis, markedly inhibits tumor formation when applied shortly before and after DMBA. scilit.com This suggests that the initial events of carcinogenesis triggered by DMBA are dependent on active RNA synthesis. scilit.com

Furthermore, studies using inhibitors of RNA synthesis, such as actinomycin D and 2-mercapto-1-(β-4-pyridethyl)benzimidazole (MPB), showed a decreased cellular uptake of radiolabeled DMBA. oup.com This implies that ongoing RNA synthesis might be necessary for the transport or accumulation of DMBA within the cell nucleus where it exerts its effects. oup.com In DMBA-induced mammary tumors, the activities of RNA polymerases have also been examined, indicating that alterations in the transcriptional machinery are a feature of the resulting cancers. cdnsciencepub.com

Structure Activity Relationships in 7,12 Dimethylbenz a Anthracene and Its Analogues

Impact of Methyl Substitution on Biological Activity

Methyl substitution is a critical determinant of the carcinogenic activity of benz[a]anthracene derivatives. The position of the methyl groups on the benz[a]anthracene skeleton dictates the compound's biological potency, with DMBA being a prime example of a highly potent carcinogen due to its specific methylation pattern.

The presence of methyl groups in the meso-anthracenic positions (L-region), such as in 7-methylbenz[a]anthracene (B135024) (7-MBA), 12-methylbenz[a]anthracene (12-MBA), and particularly 7,12-DMBA, is considered a key structural requirement for strong carcinogenic activity. nih.gov Studies have shown that 7,12-DMBA is significantly more potent as a tumor initiator than its monomethylated counterparts, 7-MBA and 12-MBA. nih.gov In mouse skin tumor-initiation studies, 7-MBA was found to be about twice as active as 12-MBA. nih.gov However, the combined presence of both methyl groups in 7,12-DMBA results in a compound that is almost two orders of magnitude more active than either 7-MBA or 12-MBA. nih.gov

The location of additional methyl groups on the DMBA structure can either enhance or diminish its carcinogenicity. Substitution at the 1, 2, 3, or 5 positions of 7,12-DMBA leads to inactive compounds. acs.org For example, 7,11,12-trimethylbenz[a]anthracene, which has an additional methyl group creating steric hindrance in the bay-region, shows only about 5% of the tumor-initiating activity of 7,12-DMBA. nih.gov Conversely, methylation at the 4, 6, 9, or 10 positions can yield active compounds. acs.org This highlights the complex interplay between molecular geometry and carcinogenic potential.

Research has also shown that methyl substitution enhances the activity of benz[a]anthracene derivatives related to the aryl hydrocarbon receptor (AhR). All monomethylated benz[a]anthracenes (MeBaAs) show a higher induction equivalency factor (IEF) for AhR-mediated activity than the parent compound, with 6-MeBaA and 9-MeBaA being over two orders of magnitude more potent in this regard. researchgate.net

Comparative Tumor-Initiating Activity of Methyl-Substituted Benz[a]anthracenes
CompoundRelative Tumor-Initiating ActivityKey Structural Feature
Benz[a]anthracene (BA)WeakParent PAH
7-Methylbenz[a]anthracene (7-MBA)ModerateSingle methyl group at C7
12-Methylbenz[a]anthracene (12-MBA)Slightly less active than 7-MBASingle methyl group at C12
7,12-Dimethylbenz[a]anthracene (B13559) (DMBA)Very HighMethyl groups at C7 and C12
7,11,12-Trimethylbenz[a]anthraceneReduced (vs. DMBA)Additional methyl group at C11
1,7,12-Trimethylbenz[a]anthraceneInactiveAdditional methyl group at C1

Effects of Halogenation (e.g., Fluorine) on Metabolic Activation and Adduct Formation

The substitution of hydrogen atoms with halogens, such as fluorine, provides a valuable tool for probing the mechanisms of metabolic activation. Fluorine is similar in size to hydrogen but possesses high electronegativity, allowing it to block metabolic oxidation at specific sites without introducing significant steric bulk.

Fluorine substitution at the 7- and 12-positions is significantly less effective at enhancing tumorigenic activity compared to methyl substitution. nih.gov For instance, 7-fluorobenz[a]anthracene, 12-fluorobenz[a]anthracene, and 7,12-difluorobenz[a]anthracene have only a fraction of the tumor-initiating activity of their methyl-substituted analogues, though they are still several times more active than the parent benz[a]anthracene. nih.gov

Studies on mixed-substituted derivatives reveal further insights. 7-Methyl-12-fluorobenz[a]anthracene is more than twice as tumorigenic as 7-fluoro-12-methylbenz[a]anthracene. nih.gov Both of these compounds are more active than their respective mono-substituted parents (7-MBA and 12-MBA) but are much less active than 7,12-DMBA. nih.gov This suggests that a methyl group at the 7-position is more critical for high activity than one at the 12-position.

Furthermore, introducing a fluorine atom at the 5-position of 7-methylbenz[a]anthracene or 12-methylbenz[a]anthracene dramatically reduces their tumorigenic activity. nih.gov Similarly, substitution of a fluorine atom at the 5-position of 7,12-DMBA also produces an inactive compound. acs.org The deactivating effect of a 5-fluoro substituent is also observed in studies of oxygenated metabolites. The compound 5-fluoro-7-hydroxymethyl-12-methylbenz[a]anthracene is not appreciably carcinogenic, which supports the theory that the metabolic activation of DMBA likely does not proceed through oxidation of the 7-methyl group itself but rather through the formation of a diol epoxide on the aromatic ring system. nih.gov

Effect of Fluorine Substitution on Tumor-Initiating Activity
CompoundRelative Activity Compared to Methyl AnalogueKey Observation
7-Fluorobenz[a]anthracene0.15x activity of 7-MBALess active than methyl derivative
12-Fluorobenz[a]anthracene0.26x activity of 12-MBALess active than methyl derivative
7,12-Difluorobenz[a]anthracene<0.005x activity of 7,12-DMBASignificantly less active than DMBA
7-Methyl-12-fluorobenz[a]anthraceneMore than 2x activity of 7-Fluoro-12-methylbenz[a]anthracenePosition of methyl vs. fluoro group matters
5-Fluoro-7,12-dimethylbenz[a]anthraceneInactiveFluorine at C5 blocks activity

Role of Aromatic Ring Hydrogenation in Activity Profiles

The saturation of specific double bonds in the aromatic rings of PAHs through hydrogenation can significantly alter their three-dimensional shape and metabolic fate, thereby affecting their biological activity. The metabolic activation of many PAHs, including DMBA, proceeds through the formation of dihydrodiol and subsequently diol epoxide metabolites.

The "bay-region" theory of PAH carcinogenesis posits that the ultimate carcinogenic metabolites are diol epoxides where the epoxide ring forms part of a sterically hindered "bay" in the molecule. researchgate.net For benz[a]anthracene derivatives, this corresponds to the formation of a 3,4-diol-1,2-epoxide. The carcinogenicity of these compounds correlates well with the calculated stability of the carbonium ion formed upon opening of this epoxide ring. researchgate.netwiley.com

The synthesis and testing of specific dihydrodiol metabolites have provided strong evidence for this pathway. The trans-3,4-dihydrodiol of 7,12-DMBA is a proximate carcinogenic metabolite, meaning it is a precursor to the ultimate carcinogen. ebi.ac.uk When tested for its ability to induce chromosomal aberrations in rat bone marrow cells, the trans-3,4-dihydrodiol of 7,12-DMBA was found to be highly active, consistent with the hypothesis that its diol epoxide metabolite is the ultimate active form. ebi.ac.uk

Hydrogenation can also occur at the 7,12-positions. For example, treatment of 7,12-benz[a]anthraquinone with methylmagnesium iodide yields cis- and trans-7,12-dihydro-7,12-dihydroxy-7,12-dimethylbenz[a]anthracenes. nih.gov These hydrogenated derivatives serve as synthetic precursors for other analogues and help in understanding metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 7,12-Dimethylbenz[a]anthracene Derivatives

QSAR models are computational tools that attempt to correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. For PAHs, QSAR studies have been instrumental in explaining the vast differences in carcinogenic potency among structurally similar derivatives.

Early QSAR models for methylbenz[a]anthracenes found good correlations between carcinogenic activity and molecular orbital reactivity indices related to metabolic transformations. wiley.com Specifically, these models focus on two key steps: the epoxidation of a dihydrodiol intermediate and the stability of the resulting "bay-region" carbonium ion. researchgate.netwiley.com The predicted order of carcinogenic activity for various monomethylated isomers of benz[a]anthracene based on their bay-region reactivity shows a striking correspondence with experimental carcinogenicity data. researchgate.net

These theoretical models support the idea that the electronic properties of the π-electron system are paramount. The ease of forming the bay-region diol epoxide and the stability of the subsequent carbonium ion are key predictors of carcinogenic potential. Methyl groups exert their influence by modifying the electronic distribution within the aromatic system, thereby affecting the reactivity of different regions of the molecule towards metabolic enzymes.

Conformational and Electrostatic Potential Analysis in Relation to Activity

The three-dimensional shape (conformation) and the distribution of electrical charge (electrostatic potential) within a molecule are critical factors that govern its interaction with biological macromolecules, such as enzymes and DNA.

For DMBA and its analogues, the planarity of the aromatic ring system is a crucial feature. However, the introduction of bulky substituents, particularly in sterically hindered regions, can cause the molecule to become non-planar. This is seen with the introduction of a methyl group at the 12-position of benz[a]anthracene, which introduces strain that distorts the molecule. nih.gov The addition of another methyl group at the 1-position of 7,12-DMBA further increases this strain. acs.org While moderate strain can sometimes enhance activity, excessive strain, as seen in 7,11,12-trimethylbenz[a]anthracene, can lead to decreased tumorigenicity by altering the molecule's fit with metabolic enzymes or DNA. nih.gov

The bay-region theory is fundamentally linked to the conformation of the molecule. The formation of a diol epoxide in the bay region creates specific stereoisomers (syn- and anti-), which have different conformations. The anti-diol epoxide is typically the more carcinogenic form, and its ability to intercalate into DNA and form covalent adducts is highly dependent on its three-dimensional structure. The electrostatic potential of the molecule also plays a role, guiding the orientation of the electrophilic diol epoxide as it approaches the nucleophilic sites on DNA bases.

Analytical Methodologies for Detection and Characterization of 7,12 Dimethylbenz a Anthracene and Its Metabolites

Chromatographic Techniques

Chromatography is fundamental to the analysis of DMBA and its metabolites, allowing for their separation from complex biological or environmental matrices. nih.govtaylorfrancis.com The choice of technique depends on the specific analytical goal, such as quantification of the parent compound or identification of polar metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DMBA and its metabolites due to its versatility and efficiency in separating complex mixtures. nih.govjfda-online.com It is particularly well-suited for the analysis of polar and thermally unstable metabolites that are not amenable to gas chromatography.

Reverse-phase (RP) HPLC is the most common mode used for DMBA analysis. sielc.comsielc.com In this method, a nonpolar stationary phase, such as C18-modified silica (B1680970), is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsigmaaldrich.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, DMBA can be analyzed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry detection, volatile acids like formic acid are substituted for phosphoric acid. sielc.comsielc.com

HPLC is extensively used to separate a wide array of DMBA metabolites formed in biological systems. nih.govnih.gov For example, the metabolism of DMBA by the fungus Cunninghamella elegans produces major metabolites such as DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol, which are isolated and quantified using HPLC. nih.govasm.org Similarly, HPLC analysis of metabolites from rat liver microsomes has identified compounds like 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and various dihydrodiols. sigmaaldrich.comnih.gov

Detection in HPLC systems is often achieved using ultraviolet (UV) or fluorescence detectors. nih.govbenthamdirect.comyyu.edu.tr A diode-array detector (DAD) can provide UV spectra of the eluting peaks, aiding in their identification. benthamdirect.comyyu.edu.tr Fluorescence detection offers high sensitivity and selectivity, as PAHs and their metabolites often exhibit native fluorescence. sigmaaldrich.comnih.govacs.org

ParameterHPLC Method 1HPLC Method 2HPLC Method 3
Analyte(s) 7,12-Dimethylbenz[a]anthracene (B13559)DMBA Metabolites7,12-Dimethylbenz[a]anthracene
Stationary Phase (Column) Newcrom R1 (Reverse Phase) sielc.comsielc.comSUPELCOSIL™ LC-18 (5 µm, 25 cm × 4.6 mm) sigmaaldrich.comNot Specified
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.comsielc.comGradient: Methanol and Water (from 50:50 to 100:0) sigmaaldrich.comNot Specified
Detector UV, Mass Spectrometry (MS) compatible with Formic Acid sielc.comsielc.comFluorescence sigmaaldrich.comDiode-Array Detection (DAD) at 290 nm benthamdirect.comyyu.edu.tr
Application Analysis of parent compound, scalable for preparative separation sielc.comsielc.comSeparation of metabolites from rat liver supernatant sigmaaldrich.comMonitoring DMBA in rat serum, liver, and kidney benthamdirect.comyyu.edu.tr
Detection Limit Not SpecifiedNot Specified3.82 x 10⁻⁹ M (0.98 ppb) benthamdirect.comyyu.edu.tr

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like DMBA and some of its less polar metabolites. nih.govjfda-online.com It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. diva-portal.org GC-MS is a standard method for determining PAH concentrations in environmental and biological samples. nih.govusgs.gov

In GC-MS, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. diva-portal.org The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. diva-portal.org Fused silica capillary columns, such as those with a DB-5 MS stationary phase, are commonly used for PAH analysis. jfda-online.com

The main challenge in the GC analysis of PAHs is the separation of isomers, which often have identical mass spectra and can only be distinguished by their chromatographic retention times. diva-portal.org Despite this, GC-MS offers excellent sensitivity and is capable of measuring environmental levels of PAHs down to less than 1 part-per-billion (ppb). nih.gov The method has been validated for the analysis of DMBA in various matrices. zeptometrix.comgov.bc.ca

ParameterGC-MS Method Details
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.govjfda-online.com
Application Analysis of PAHs, including DMBA, in environmental and biological samples nih.govusgs.govzeptometrix.comgov.bc.ca
Separation Capillary columns (e.g., DB-5 MS) are used to separate complex mixtures jfda-online.comdiva-portal.org
Detection Mass spectrometer provides identification based on mass-to-charge ratio and fragmentation patterns diva-portal.orgnih.gov
Sensitivity High sensitivity, with detection limits often in the low ng/g or <1 ppb range nih.gov
Key Advantage Provides high-resolution separation and definitive identification of volatile compounds diva-portal.org
Challenge Separation of isomeric PAHs can be difficult as they may have identical mass spectra diva-portal.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique that has been applied to the analysis of DMBA and its derivatives. nih.gov While often used as a preliminary or preparative separation method, it can also be employed for analytical characterization. taylorfrancis.com

TLC has been instrumental in the separation and mapping of ³²P-postlabeled DMBA-DNA adducts. nih.govoup.comresearchgate.net In this method, DNA modified by DMBA is enzymatically digested, and the resulting adducted nucleotides are labeled with radioactive phosphorus (³²P). nih.gov These radiolabeled adducts are then separated by two-dimensional TLC on polyethyleneimine (PEI)-cellulose plates, allowing for the visualization and characterization of multiple distinct adducts. nih.govresearchgate.net

The technique has also been used to characterize photoproducts of DMBA. portlandpress.com For instance, the photo-oxidation product 7,12-epidioxy-7,12-dimethylbenz[a]anthracene was characterized using TLC in conjunction with other spectroscopic methods. portlandpress.com

ParameterTLC Application Details
Technique Thin-Layer Chromatography (TLC) nih.gov
Primary Application Separation and characterization of ³²P-postlabeled DMBA-DNA adducts nih.govoup.comresearchgate.net
Stationary Phase Polyethyleneimine (PEI)-cellulose is commonly used for adduct mapping nih.gov
Detection Autoradiography for ³²P-labeled compounds researchgate.net
Other Uses Sample cleanup and fractionation; characterization of photoproducts taylorfrancis.comportlandpress.com
Key Finding Enabled the high-resolution mapping and comparison of different types of DMBA-DNA adducts (e.g., monophosphates and bisphosphates) nih.gov

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and identification of DMBA and its metabolites, providing detailed information about their molecular structure and properties. tandfonline.comresearchgate.net These techniques are often used in tandem with chromatographic separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure determination of organic molecules, including DMBA and its derivatives. portlandpress.commdpi.com ¹H NMR provides information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of DMBA shows characteristic signals for its aromatic and methyl protons. chemicalbook.com For example, a 400 MHz ¹H NMR spectrum in CDCl₃ shows distinct peaks for the two methyl groups at approximately 3.33 ppm and 3.05 ppm, with the aromatic protons appearing in the downfield region between 7.5 and 8.5 ppm. chemicalbook.com

NMR has also been crucial in characterizing DMBA metabolites and photoproducts. portlandpress.commdpi.com For instance, the structure of 7,12-epidioxy-7,12-dihydro-DMBA, a photoproduct, was confirmed through NMR analysis. mdpi.com Furthermore, ¹H-NMR based metabolomics has been used to analyze mammary tumors induced by DMBA, revealing different metabolic profiles and identifying key metabolites like phosphocholine, glycerophosphocholine, and various amino acids in tumors from different experimental groups. spandidos-publications.com

TechniqueApplicationKey Findings/Data
¹H NMR Spectroscopy Structural elucidation of DMBA chemicalbook.comShows characteristic chemical shifts for methyl protons (~3.0-3.3 ppm) and aromatic protons (~7.5-8.5 ppm) in CDCl₃. chemicalbook.com
¹H NMR Spectroscopy Characterization of photoproducts portlandpress.commdpi.comConfirmed the structure of 7,12-epidioxy-7,12-dihydro-DMBA. mdpi.com
¹H NMR Metabolomics Analysis of DMBA-induced mammary tumors spandidos-publications.comIdentified differences in levels of metabolites such as phosphocholine, glycerophosphocholine, lactate, and creatine (B1669601) between tumors from lean and obese rats. spandidos-publications.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. diva-portal.org It is a primary tool for identifying DMBA and its metabolites, often coupled with GC or HPLC. nih.govjfda-online.comnih.gov The mass spectrum of the parent DMBA compound shows a molecular ion (M⁺) at an m/z of 256. nih.govnist.gov

MS is essential for characterizing metabolites by determining their molecular weight. For example, hydroxylation of a methyl group leads to an increase of 16 mass units, while the formation of a dihydrodiol adds 34 mass units to the parent compound. nih.govasm.orgpnas.org The metabolites of DMBA produced by Cunninghamella elegans, including DMBA-trans-8,9-dihydrodiol and various hydroxymethyl derivatives, were characterized by their mass spectra in conjunction with UV spectroscopy and HPLC retention times. nih.govasm.org

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. researchgate.net For example, electrospray ionization MS was used to analyze the metabolite 7-sulfoxymethyl-12-methylbenz[a]anthracene, observing the intact conjugate anion at m/z 351 and the released carbonium ion at m/z 255. researchgate.net Fragmentation of this carbonium ion provided interpretable fragments that helped to confirm its structure. researchgate.net

TechniqueApplicationKey Findings/Data
Mass Spectrometry (MS) Identification of parent DMBAMolecular Ion (M⁺) at m/z 256. nih.govnist.gov
GC-MS Analysis of DMBATop peaks in the mass spectrum at m/z 256, 241, and 239. nih.gov
HPLC-MS Characterization of metabolitesUsed to identify dihydrodiols and hydroxymethyl derivatives of DMBA by their molecular weights. nih.govasm.orgpnas.org
Electrospray Ionization MS (ESI-MS) Analysis of electrophilic metabolitesVisualized the 7-sulfoxymethyl-12-methylbenz[a]anthracene conjugate anion (m/z 351) and its corresponding carbonium ion (m/z 255). researchgate.net

UV/Vis Spectrophotometry and Fluorescence Analysis

UV/Vis spectrophotometry and fluorescence analysis are fundamental techniques for the study of DMBA and its metabolites. The aromatic structure of DMBA gives rise to characteristic ultraviolet absorption spectra. For instance, UV absorption spectral analysis has been used to confirm the presence of the DMBA nucleus in the DNA of mammary glands treated with the compound, showing a characteristic absorption in the 310-nm region. oup.com

Fluorescence spectroscopy offers enhanced sensitivity and specificity. The fluorescence spectra of DMBA and its derivatives provide insights into their structure and environment. Studies comparing the fluorescence spectra of DNA modified by DMBA in cell cultures and microsomal systems with model compounds have indicated that the DNA-bound derivative possesses a 9,10-dimethylanthracene-like chromophore. nih.gov This finding is consistent with an activation mechanism involving the saturation of the 1,2,3,4-ring positions. nih.gov Furthermore, fluorescence analysis has provided the first evidence of the structural similarity between the DNA-bound products of DMBA and its 7-hydroxymethyl derivative. nih.gov The fluorescence properties of various phenolic derivatives of DMBA have been extensively studied, revealing distinct excitation and emission maxima that aid in their identification. pnas.org

CompoundExcitation Maxima (nm)Fluorescence Maxima (nm)
4-OH-7,12-diOHMBA285, 322, 368, 402460
3-OH-7,12-diOHMBA305, 370, 407470
3-OH-7-OHM-12-MBA298, 365, 405457
4-OH-7-OHM-12-MBA290, 325, 383, 409452
4-OH-7-M-12-OHMBA297, 320, 373, 402452
3-OH-7-M-12-OHMBA305, 367, 405452
3-OH-DMBA312, 382, 410425, 443
4-OH-DMBA295, 325, 384, 408425, 440
Data sourced from studies on the fluorescence spectra of phenolic derivatives of 7,12-dimethylbenz[a]anthracene. pnas.org

Advanced Techniques for DNA Adduct Analysis

The covalent binding of DMBA metabolites to DNA, forming DNA adducts, is a critical step in its carcinogenic activity. ptbioch.edu.pl Several advanced techniques have been developed for the sensitive detection and quantification of these adducts.

The 32P-postlabeling assay is an ultrasensitive method for detecting and quantifying carcinogen-DNA adducts. researchgate.net The technique involves the enzymatic digestion of DNA to nucleoside 3'-monophosphates, followed by the enrichment of the adducted nucleotides. researchgate.netspringernature.com These adducted nucleotides are then labeled with 32P-orthophosphate from [γ-32P]ATP by the enzyme T4 polynucleotide kinase. researchgate.netspringernature.com The resulting 32P-labeled adducts are separated chromatographically, typically by thin-layer chromatography (TLC), and quantified by measuring their radioactive decay. researchgate.netspringernature.com

This assay has been instrumental in studying the persistence of DMBA-DNA adducts in various tissues. For example, a study on mice treated topically with DMBA used the 32P-postlabeling assay to measure adduct levels in the skin, epidermis, and dermis for up to 42 weeks. nih.gov The initial total binding at 24 hours was approximately 34 and 28 adducts per 10^7 nucleotides for epidermal and dermal DNA, respectively. nih.gov Notably, the adducts were about 10 times more persistent in dermal DNA. nih.gov To enhance the sensitivity for low levels of adducts, a modification using a limiting amount of carrier-free [γ-32P]ATP was employed, leading to a 20- to 100-fold increase in sensitivity for individual adducts. nih.gov The nuclease P1-enhanced 32P-postlabeling method has also been used to detect DMBA-DNA adducts in mouse mammary glands. oup.com

Electrophoresis-based methods, particularly capillary electrophoresis, have been utilized for the analysis of DNA adducts. These methods offer high separation efficiency and can be coupled with sensitive detection techniques like fluorescence line-narrowing spectroscopy for the identification of depurinating DNA adducts in complex samples such as human urine. acs.org While direct application to 2,7-Dimethylbenz[a]anthracene is not extensively detailed in the provided context, the principles of separating charged DNA adducts via an electric field are broadly applicable. For instance, the analysis of DNA adducts of other polycyclic aromatic hydrocarbons has been achieved using techniques like capillary electrophoresis coupled with fast atom bombardment mass spectrometry.

32P-Postlabeling Assay

Electrochemical Methods (e.g., Transfer Stripping Voltammetry)

Electrochemical methods provide a sensitive and cost-effective approach for the determination of DMBA. Adsorptive transfer stripping voltammetry (AdTSV) has been successfully applied for this purpose. researchgate.net In one study, DMBA was determined using a pencil graphite (B72142) electrode. nih.gov The method involves a pre-concentration step where DMBA is adsorbed onto the electrode surface, followed by a stripping step where the compound is electrochemically oxidized, generating a measurable current. nih.gov

Using square-wave stripping mode in an acetate (B1210297) buffer (pH 4.8), DMBA produced a well-defined voltammetric response at +1.15V (vs. Ag/AgCl) after a pre-concentration step at +0.60V for 360 seconds. nih.gov This method allowed for the determination of DMBA in the range of 2-10 nM, with a very low detection limit of 0.194 nM (49.7 ng/L). nih.gov The method's applicability was demonstrated in spiked human urine samples. nih.gov Furthermore, the interaction of DMBA with DNA has been studied electrochemically, with a biosensor based on this principle showing a low detection limit of approximately 46 nM after a 300-second interaction time. nih.gov

Analytical MethodMatrixDetection Limit
Adsorptive Transfer Stripping Voltammetry (AdTSV)Aqueous Solution0.194 nM
High-Performance Liquid Chromatography (HPLC)Rat Tissues3.82 x 10^-9 M
Adsorptive Transfer Stripping Voltammetry (AdTSV)Rat Tissues6.73 x 10^-9 M
Comparison of detection limits for 7,12-Dimethylbenz[a]anthracene using different analytical techniques. researchgate.net

Sample Preparation and Extraction Protocols from Biological and Environmental Matrices

Effective sample preparation and extraction are crucial for the accurate analysis of DMBA from complex biological and environmental samples. The choice of method depends on the matrix and the target analyte's properties.

For biological samples, which are often complex and fatty, traditional methods like Soxhlet extraction followed by cleanup steps have been used. researchgate.net However, modern techniques are preferred for their efficiency and reduced solvent consumption. researchgate.net Liquid-liquid extraction (LLE) is a common method used to separate target compounds from a liquid mixture based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous phase. orientjchem.org For LLE, the pH of the aqueous matrix is often adjusted to ensure the analyte is in an uncharged state, enhancing its partitioning into the organic solvent. chromatographyonline.com For solid biological samples like tissues, methods such as pressurized liquid extraction and supercritical fluid extraction are advantageous as they can be designed for simultaneous extraction and cleanup. researchgate.net In the analysis of DMBA in rat tissues (liver and kidney), a common procedure involves homogenization of the tissue, followed by extraction with an organic solvent like n-hexane, and subsequent cleanup and concentration steps before analysis by HPLC or AdTSV. researchgate.net

For environmental matrices such as soil and sediment, Soxhlet extraction with a suitable solvent like toluene (B28343) is a well-established technique. biologics-inc.com For plant leaves, ultrasonic extraction has been shown to be an effective method for extracting polycyclic aromatic hydrocarbons, including DMBA. nih.gov Other techniques for solid environmental samples include accelerated solvent extraction. nih.govvulcanchem.com For aqueous environmental samples, liquid-liquid extraction with a solvent like dichloromethane (B109758) is frequently employed. gov.bc.ca

Sample MatrixExtraction Technique
Solid Environmental Samples (e.g., soil, sediment)Soxhlet Extraction, Accelerated Solvent Extraction
Aqueous Environmental SamplesLiquid-Liquid Extraction
Plant LeavesUltrasonic Extraction
Biological Tissues (e.g., liver, kidney)Homogenization followed by Organic Solvent Extraction
Biological Fluids (e.g., urine)Liquid-Liquid Extraction, Adsorptive Stripping Voltammetry (direct)
Common extraction techniques for this compound from various matrices. researchgate.netbiologics-inc.comnih.govvulcanchem.comgov.bc.ca

Environmental Fate and Biotransformation of 7,12 Dimethylbenz a Anthracene

Occurrence and Distribution of 7,12-Dimethylbenz[a]anthracene (B13559) in Environmental Compartments

As a member of the PAH family, DMBA is found throughout the environment. nih.gov PAHs are generally formed from the incomplete combustion of organic materials. researchgate.net

Polycyclic aromatic hydrocarbons are ubiquitous in the environment, found in the air, water, and soil. nih.gov They can exist in the atmosphere attached to dust particles or as solid particles in soil and sediment. nih.gov Due to their hydrophobic nature and low water solubility, PAHs like DMBA tend to adsorb to particulate matter in aquatic systems. epa.govgov.bc.ca Consequently, a significant portion is often found incorporated into bottom sediments. epa.gov

In soil, the primary source of PAH contamination is often atmospheric deposition. diva-portal.org Their strong adsorption to soil particles and low volatility contribute to their long-term persistence in the terrestrial environment. Studies have detected DMBA in environmental samples such as marshy soils and sediments. For instance, a study of the Epe Lagoon in Nigeria reported the concentration of 7,12-Dimethylbenz[a]anthracene in sediment and water. nih.gov Similarly, its presence has been noted in the sediments of the Jukskei River in South Africa. researchgate.net

Based on its calculated mean Koc value of 235,700, 7,12-dimethylbenz(a)anthracene is expected to be immobile in soil, strongly adsorbing to suspended solids and sediment in water. nih.gov Volatilization from water surfaces may occur, but this process is likely attenuated by its adsorption to particulate matter. nih.gov

Table 1: Reported Concentrations of 7,12-Dimethylbenz[a]anthracene in Environmental Media

Environmental CompartmentLocationConcentration (µg/kg or µg/L)Source
SedimentEpe Lagoon, Nigeria3.0 ± 0.016 (µg/g) nih.gov
WaterEpe Lagoon, NigeriaNot explicitly stated for DMBA alone nih.gov
SoilWarri, NigeriaDetected in marshy soils
SedimentJukskei River, SADetected researchgate.net

7,12-Dimethylbenz[a]anthracene is generated by the incomplete combustion of various organic materials, including gasoline, coal, and oil. researchgate.net As a result, it is a component of anthropogenic emissions from industry, transportation, and tobacco smoke. researchgate.net

DMBA has been specifically identified as a constituent of tobacco smoke. nih.govcontaminantdb.cacaymanchem.comnih.govbiomol.com The tar fraction of cigarette smoke contains PAHs, including DMBA. nih.gov It is also found in gasoline and diesel exhaust. nih.govcaymanchem.combiomol.comiea-amf.org Furthermore, it has been detected in the fly ash, grate ash, and stack emissions from coal combustion and waste incineration plants. nih.gov

Sediments, Soil, Water, and Air

Environmental Persistence and Degradation Pathways

The persistence of DMBA in the environment is limited by several degradation processes. The most significant of these in aquatic systems are photooxidation and biological transformation by microorganisms. epa.gov

DMBA is susceptible to degradation by light. nih.gov In one study conducted in a marine microcosm, 95% of the added DMBA was apparently photodegraded within 12 hours of its introduction. uri.edu Light irradiation, particularly UVA light, converts DMBA into several photodecomposition products. nih.gov

Key photoproducts identified include:

Benz[a]anthracene-7,12-dione nih.govnih.gov

7,12-epidioxy-7,12-dihydro-DMBA nih.gov

7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-HOCH₂-12-MBA) nih.gov

12-hydroxymethyl-7-methylbenz[a]anthracene (12-HOCH₂-7-MBA) nih.gov

7-hydroxy-12-keto-7-methylbenz[a]anthracene

These photochemical reactions can lead to the formation of reactive intermediates that are subsequently available for microbial degradation. nih.govcdnsciencepub.com For example, the production of ¹⁴CO₂ from labeled DMBA in the presence of sunlight was attributed to the microbial breakdown of its photooxidation products. cdnsciencepub.com It has been noted, however, that when adsorbed on coal fly ash, DMBA did not decompose, suggesting that the matrix can affect its photodegradation. nih.gov

Microorganisms, including bacteria and fungi, play a crucial role in the biotransformation of DMBA. asm.orgdeepdyve.com While higher molecular weight PAHs like DMBA show little to no degradation in water alone, they are readily degraded when added to sediment-water slurries where microbial activity is higher. cdnsciencepub.com

Bacterial degradation has been demonstrated by specific strains. Mycobacterium vanbaalenii PYR-1 degrades DMBA through initial attacks at the C-5 and C-6 positions and on the methyl group at the C-7 position. asm.org This process is highly regio- and stereoselective, yielding metabolites such as: asm.org

cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene

trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene

7-hydroxymethyl-12-methylbenz[a]anthracene

Fungi are also capable of metabolizing DMBA. Several fungal strains can transform it into various organic-soluble and water-soluble metabolites. deepdyve.com Cunninghamella elegans and Syncephalastrum racemosum have shown significant DMBA-metabolizing activity. deepdyve.com Cunninghamella elegans can produce metabolites like DMBA-trans-3,4-dihydrodiol. deepdyve.comasm.org Fungal metabolism often involves co-metabolism rather than using PAHs as a sole carbon source and generally leads to detoxification. deepdyve.comfrontiersin.org

Table 2: Microbial Metabolites of 7,12-Dimethylbenz[a]anthracene

MicroorganismKey MetabolitesType of ReactionSource
Mycobacterium vanbaalenii PYR-1cis/trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene, 7-hydroxymethyl-12-methylbenz[a]anthraceneDioxygenation, Monooxygenation asm.org
Syncephalastrum racemosum7-hydroxymethyl-12-methylbenz(a)anthracene, 7,12-dihydroxymethylbenz(a)anthraceneHydroxylation deepdyve.com
Cunninghamella elegansDMBA-trans-dihydrodiols (e.g., 3,4-, 5,6-, 8,9-, 10,11-), 7-hydroxymethyl & 12-hydroxymethyl derivatives of dihydrodiolsHydroxylation, Dihydroxylation deepdyve.comasm.org

Bioconcentration is the accumulation of a substance in an organism from water, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. ecetoc.org Based on its high lipophilicity (log Kow of 5.80), DMBA has an estimated bioconcentration factor (BCF) of 3,100, suggesting a very high potential for bioconcentration in aquatic organisms. nih.gov

However, the actual bioaccumulation of PAHs is often lower than predicted because many organisms can metabolize them. epa.govnih.gov Fish, for example, possess microsomal oxidase enzyme systems that can rapidly metabolize certain PAHs, thus limiting their bioconcentration. nih.gov An estimated fish biotransformation half-life of 1.2 days has been calculated for DMBA. nih.gov

Experimental studies have shown different bioaccumulation potentials in different species. Sea bass (Dicentrarchus labrax) exhibited only minor bioaccumulation of DMBA, whereas mussels (Mytilus galloprovincialis) did bioaccumulate the compound, likely due to differences in metabolic capabilities. nih.gov In general, PAHs show little tendency to biomagnify in aquatic food webs, primarily because of this metabolic degradation by many organisms. epa.gov

Microbial Degradation and Biotransformation (e.g., by specific bacterial strains)

Modeling of Environmental Transport and Fate

The environmental transport and fate of 7,12-Dimethylbenz[a]anthracene (DMBA) are predicted and understood through various mathematical models. These models are essential tools for estimating the compound's distribution, persistence, and potential exposure pathways in the environment. The primary modeling approaches include fugacity models and Quantitative Structure-Activity Relationship (QSAR) models, which utilize the physicochemical properties of DMBA to forecast its behavior.

Fugacity models are widely employed to describe the partitioning of chemicals between different environmental compartments such as air, water, soil, and sediment. regulations.gov The Level III fugacity model, a non-equilibrium, steady-state model, is particularly useful for screening-level assessments. regulations.gov It provides insights into environmental partitioning and intermedia transport by using a chemical's physical and chemical properties along with its degradation half-lives in various media. regulations.gov For instance, the high organic carbon-water (B12546825) partition coefficient (Koc) of DMBA suggests it is expected to be largely immobile in soil, with a strong tendency to adsorb to organic matter in soil and sediments. nih.govosti.govnm.gov Fugacity-based models have also been applied to estimate the fluxes of alkylated PAHs, including DMBA, from sources like industrial tailings ponds into the atmosphere. torontomu.ca

The accuracy of these models is heavily dependent on the quality of input data, particularly the physicochemical properties of the compound. Key parameters for modeling the environmental fate of DMBA are its octanol-water partition coefficient (log Kow) and organic carbon-water partition coefficient (log Koc), which indicate its hydrophobicity and tendency to bind to organic carbon, respectively. nih.govepa.gov

The following table summarizes key physicochemical properties of DMBA used in environmental fate and transport modeling:

Table 1: Physicochemical Properties of 7,12-Dimethylbenz[a]anthracene for Environmental Modeling

PropertyValueSignificance in Modeling
Log Kow (Octanol-Water Partition Coefficient) 6.25 (estimated)Indicates high hydrophobicity and a strong tendency to partition from water into organic phases, such as lipids in organisms (bioaccumulation). epa.gov
Koc (Organic Carbon-Water Partition Coefficient) 235,700 L/kg (mean)A high value signifies that DMBA will be strongly adsorbed to the organic fraction of soil and sediment, leading to low mobility in these compartments. nih.gov
Henry's Law Constant 3.8 x 10⁻⁶ atm-m³/mol (estimated)This value suggests that volatilization from moist soil and water surfaces may be a relevant, albeit not dominant, environmental fate process. nih.gov
Water Solubility 0.043 mg/LLow water solubility limits its concentration in the aqueous phase and influences its transport in aquatic systems. epa.gov

This table contains interactive elements. Click on the headers to sort the data.

Different models have been specifically applied or are relevant to understanding the environmental dynamics of DMBA and related PAHs.

Table 2: Application of Environmental Models to 7,12-Dimethylbenz[a]anthracene and other PAHs

Model TypeSpecific Model/ApproachApplication to DMBA/PAHsReference
Fugacity Model Level III Fugacity ModelUsed in the PBT (Persistence, Bioaccumulation, and Toxicity) Profiler to estimate the percentage distribution of a chemical in air, water, soil, and sediment. regulations.gov regulations.gov
Fugacity Model Two-film fugacity-based model (FUG)Employed to estimate the volatilization fluxes of alkylated PAHs from a tailings pond to the atmosphere. torontomu.ca torontomu.ca
Dispersion Model Inverse Dispersion Model (DISP)Used alongside fugacity and box models to estimate atmospheric emissions of PAHs from area sources. torontomu.ca torontomu.ca
QSAR Models VariousDeveloped to predict biotransformation kinetics, mutagenicity, and other properties of PAHs based on their molecular structure. nih.govconicet.gov.ar nih.govconicet.gov.ar
Geomorphic Model Fluvial Geomorphic ModelingCoupled with field data to quantify the transport and deposition of PAHs in urban stream sediments based on shear stress and hydraulic regimes. frontiersin.org frontiersin.org

This table contains interactive elements. Click on the headers to sort the data.

Advanced Research and Future Directions for 7,12 Dimethylbenz a Anthracene Studies

Integration of Multi-Omics Approaches (e.g., Genomics, Proteomics, Metabolomics)

The advent of multi-omics technologies has revolutionized the study of chemical carcinogenesis by allowing for a systems-level view of biological responses to toxicants like DMBA. By integrating genomics, proteomics, and metabolomics, researchers can create a comprehensive picture of the molecular perturbations that lead to cancer.

Genomics and Transcriptomics: Studies have moved beyond single-gene analyses to genome-wide assessments. For instance, RNA deep sequencing has been used to analyze gene expression changes in cells treated with bioactive factors from DMBA-exposed environments, revealing significant downregulation of genes associated with breast cancer progression. dntb.gov.ua In studies on CBA/Ca mice, DMBA exposure was shown to significantly alter the expression of specific microRNAs (miRNAs) such as miR-29a, miR-9-1, and miR-9-3, as well as the mTORC1 gene, within 24 hours of treatment. iiarjournals.orgnih.gov These miRNAs are involved in regulating oncogenes, tumor suppressor genes, and pathways related to cell proliferation, apoptosis, and metastasis, suggesting they could serve as early biomarkers for DMBA-induced carcinogenic processes. iiarjournals.orgnih.gov

Proteomics: Proteomic analysis helps identify changes in the protein landscape of cells and tissues after DMBA exposure. In a rat model of DMBA-induced mammary cancer, proteomic profiling revealed a significant increase in total protein concentration and the appearance of specific proteins suspected to be HER-2, COX-2, Vimentin, and others linked to carcinogenesis. f1000research.com This approach allows for the identification of potential protein biomarkers for early detection and prognosis. f1000research.com

Metabolomics: This field analyzes the complete set of small-molecule metabolites and provides a functional readout of the cellular state. While specific metabolomics studies on DMBA were not prominent in the search results, the integration of multi-omics, including metabolomics, is a key future direction. For example, in-depth multi-omics analysis has identified sphingomyelins as key secreted factors in mediating the elimination of cancer cells, a finding confirmed by inhibiting the sphingomyelin (B164518) signaling pathway. dntb.gov.ua

The integration of these multi-omics datasets offers a powerful approach to uncover novel biomarkers, understand complex signaling networks, and identify new therapeutic targets in DMBA-induced carcinogenesis.

Development of Novel Analytical Tools for In Situ and Real-Time Monitoring

Advancements in analytical chemistry are crucial for detecting DMBA and its metabolites in biological and environmental samples with greater sensitivity and specificity. Future research focuses on developing tools for real-time, in situ monitoring to better understand the dynamic processes of uptake, metabolism, and interaction at the cellular level.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for DMBA analysis. A simple HPLC method with diode-array detection has been validated for monitoring DMBA in various rat tissues like the liver and kidney. benthamdirect.com This method can detect DMBA down to levels of 3.82 x 10⁻⁹ M. benthamdirect.com

Another promising technique is Adsorptive Transfer Stripping Voltammetry (AdTSV). benthamdirect.com This electrochemical method has shown compatibility with HPLC for detecting DMBA in biological samples, with a detection limit of 6.73 x 10⁻⁹ M. benthamdirect.com The development of such sensitive analytical methods is critical, as DMBA is often rapidly biotransformed and may only be present at low levels in tissues. benthamdirect.com

Future directions aim to enhance these techniques for higher throughput and in vivo applications. This includes the development of biosensors and imaging probes that could visualize DMBA and its reactive metabolites within living cells or tissues in real time, offering unprecedented insight into its subcellular localization and dynamic interactions. Furthermore, advanced chromatographic techniques, such as online LC systems for selective fractionation, are being developed as tools for toxicological studies, allowing for the isolation of specific carcinogens like PAHs from complex environmental mixtures. su.se

Computational Chemistry and Molecular Dynamics Simulations of 7,12-Dimethylbenz[a]anthracene (B13559) Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for investigating the interactions of DMBA and other molecules at an atomic level. These in silico approaches complement experimental work by providing detailed insights into binding affinities and mechanisms of action that are often difficult to study otherwise.

Molecular docking is used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For example, docking studies have been used to compare the binding affinity of DMBA with potential chemopreventive agents to target proteins. In one study, the natural pigment echinochrome was shown to have a higher binding affinity for the metabolic enzymes CYP1B1 and CYP1A1 than DMBA, suggesting a mechanism for its protective effects against DMBA-induced liver toxicity. researchtrends.netresearchgate.net Similarly, computational modeling showed that the chemopreventive agent garcinol (B8244382) fits well into the active site of the 5-lipoxygenase (5-Lox) enzyme, a key player in inflammation. nih.govaacrjournals.org

Molecular dynamics (MD) simulations provide a view of the dynamic evolution of a molecular system over time. MD simulations have been used to refine docking poses and to study the stability of ligand-protein complexes. For instance, MD simulations revealed that the interaction between a bioactive compound from Olax subscorpioidea and the enzyme DNMT3A was stable, supporting its potential as a therapeutic agent against DMBA-induced cell proliferation. herbmedpharmacol.com In another study, MD simulations provided evidence for substantial conformational changes in key inflammatory and apoptotic proteins when bound by the chemopreventive agent acemannan, elucidating its mechanism of action in a DMBA-induced skin cancer model. nih.gov

Table 1: Examples of Molecular Docking Studies in DMBA Research
Investigated CompoundTarget ProteinKey FindingReference
EchinochromeCYP1A1, CYP1B1Showed higher binding affinity to metabolic enzymes than DMBA, suggesting competitive inhibition. researchtrends.net
Garcinol5-Lipoxygenase (5-Lox)Fit well into the enzyme's active site, indicating potential inhibition of inflammation. nih.govaacrjournals.org
AcemannanNF-κB, Caspase 3/9, TNF-αExhibited strong binding affinities to key inflammatory and apoptotic proteins. nih.gov
Bioactives from Olax subscorpioideaDNA Methyltransferases (DNMT1, DNMT3A, DNMT3B)Identified compounds with low binding energies, suggesting inhibition of epigenetic modifications. herbmedpharmacol.com

These computational approaches are critical for screening potential inhibitors, understanding structure-activity relationships, and guiding the design of new chemopreventive drugs. nih.gov

Exploration of Non-Classical Mechanisms of Action Beyond DNA Adduction

While the formation of covalent DNA adducts is a hallmark of DMBA's carcinogenicity, emerging research highlights the importance of non-classical mechanisms that contribute to its toxic effects. researchgate.net These pathways often involve oxidative stress, inflammation, and the disruption of cellular signaling.

DMBA is known to generate reactive oxygen species (ROS) through its metabolism, leading to oxidative damage to lipids, proteins, and DNA. researchgate.net This oxidative stress can impair critical cellular functions and contribute to carcinogenesis. researchgate.net

Furthermore, DMBA is a potent immunosuppressor and can trigger inflammatory pathways. wikipedia.orgfrontiersin.org It can induce the expression of pro-inflammatory cytokines and activate signaling pathways like NF-κB, which plays a central role in inflammation and cell survival. nih.govfrontiersin.org The involvement of the arachidonic acid metabolism pathway, particularly the 5-lipoxygenase (5-Lox) pathway, has also been implicated in oral carcinogenesis induced by DMBA. nih.govaacrjournals.org

Another area of exploration is the role of the aryl hydrocarbon receptor (AhR). DMBA metabolism and toxicity are largely dependent on the activation of AhR. researchgate.net Genetic polymorphisms in the Ahr gene can lead to differential susceptibility to the toxic and carcinogenic effects of DMBA. researchgate.net

Research into compounds that lack a traditional bay-region, such as 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene (THDMBA), offers a model to specifically investigate these non-classical mechanisms of carcinogenesis. nih.gov Understanding these alternative pathways is crucial for developing a complete model of DMBA's action and for identifying novel targets for intervention.

Comparative Studies with Other Polycyclic Aromatic Hydrocarbons to Elucidate General Principles

Comparing the biological activities of DMBA with other PAHs, such as benzo[a]pyrene (B130552) (B[a]P), helps to distinguish compound-specific effects from the general principles of PAH toxicity. Such studies can reveal why some PAHs are more potent carcinogens than others.

Another study compared how initiating doses of B[a]P and DMBA affect the expression of metabolic enzymes. nih.gov A single dose of B[a]P significantly increased the activity of several cytochrome P450 enzymes (CYP1A1/1A2 and CYP2B), whereas an initiating dose of DMBA did not. nih.gov This suggests that even the constitutive expression of P450 enzymes, particularly CYP1B1, is sufficient for DMBA's metabolic activation. nih.gov

Table 2: Comparative Effects of DMBA and Benzo[a]pyrene (B[a]P)
Parameter7,12-Dimethylbenz[a]anthracene (DMBA)Benzo[a]pyrene (B[a]P)Reference
Bone Marrow CellularitySignificantly decreasedNo significant decrease nih.gov
Myeloid Lineage (Neutrophils)DepletedDecreased nih.gov
Myeloid Lineage (Monocytes)DepletedIncreased nih.gov
Induction of CYP1A1/1A2/2B ActivityNo significant change at initiating doseSignificantly increased at initiating dose nih.gov

By systematically comparing different PAHs, researchers can better understand the structure-activity relationships that govern their carcinogenic potential and identify general principles of metabolic activation and toxicity. researchgate.net This knowledge is vital for risk assessment of complex environmental mixtures of PAHs. iarc.frcdc.gov

Q & A

Q. How is DMBA utilized in experimental models for mammary carcinogenesis, and what histopathological validation methods are recommended?

DMBA is administered orally or via subcutaneous injection in rodent models to induce mammary tumors. Key validation includes histopathological analysis comparing DMBA-induced lesions to human breast tumors, focusing on ductal carcinoma in situ (DCIS) and invasive ductal carcinoma (IDC) subtypes. Immunohistochemical staining for ER/PR/HER2 expression and proliferation markers (e.g., Ki-67) is critical. Studies recommend using Sprague-Dawley rats due to their high susceptibility to DMBA-induced tumors, with tumor latency periods of 8–12 weeks .

Q. What are the primary metabolic pathways of DMBA, and how do they influence its carcinogenicity?

DMBA undergoes cytochrome P450-mediated oxidation, forming reactive dihydrodiol epoxides that bind to DNA. Key metabolites include the 3,4-dihydrodiol and 8,9-dihydrodiol derivatives. Liver microsomal assays (e.g., using rat S9 fractions) coupled with HPLC or fluorescence spectroscopy are standard for metabolite identification. The 3,4-dihydrodiol-1,2-epoxide is particularly carcinogenic due to its high DNA-binding affinity, leading to mutations in oncogenes like Hras .

Q. What safety protocols are essential for handling DMBA in laboratory settings?

DMBA requires Class I, Type B biological safety hoods for handling, and engineering controls (e.g., local exhaust ventilation) to limit airborne exposure. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and eye protection. Decontamination mandates wet methods or HEPA-filtered vacuums—dry sweeping is prohibited. Regular monitoring of airborne concentrations and adherence to OSHA 29 CFR 1910.132 for PPE training are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in DMBA-induced tumorigenesis data across different strains or dosing regimens?

Strain-specific susceptibility (e.g., Sprague-Dawley vs. Wistar rats) and variations in DMBA dosage (10–20 mg/kg body weight) significantly affect tumor incidence and latency. Meta-analyses should control for factors like diet (e.g., high-fat diets accelerate tumorigenesis) and hormonal status. Comparative studies using standardized protocols (OECD GLP guidelines) and multi-institutional validation are recommended .

Q. What role do DMBA dihydrodiol metabolites play in DNA adduct formation, and how can their activity be quantified?

Trans-3,4-dihydrodiol metabolites exhibit higher DNA-binding activity than the parent compound. Techniques like ³²P-postlabeling and mass spectrometry quantify adducts, while in vitro assays with human mammary epithelial cells (HMECs) or bacterial mutagenicity tests (Ames test) assess genotoxicity. Studies show that 7,12-dimethyl substitution enhances adduct stability compared to non-methylated benz[a]anthracenes .

Q. How does environmental sorption of DMBA affect its bioavailability and ecological risk assessments?

DMBA's sorption to soil/sediment is governed by organic carbon content (log Koc = 5.2–5.8). Freely dissolved concentrations can be modeled using octanol-water partition coefficients (log Kow = 6.3). Sediment-water equilibrium partitioning studies combined with passive sampling (e.g., PDMS fibers) are critical for assessing bioavailability in environmental matrices .

Q. Can dietary compounds modulate DMBA's carcinogenicity, and what methodologies are used to evaluate chemopreventive agents?

Rosemary extract and carnosol inhibit DMBA-DNA adduct formation by up to 60% in rodent models. Mechanistic studies involve co-administration of DMBA with test compounds, followed by LC-MS/MS analysis of serum metabolites and tumor burden quantification. Synergistic effects with HDAC inhibitors (e.g., valproic acid) require dose-response assays to balance efficacy and toxicity .

Methodological Notes

  • DNA Adduct Analysis : Use isotope dilution MS for high sensitivity (detection limit: 1 adduct/10⁸ nucleotides) .
  • Environmental Fate : Apply fugacity models to predict DMBA partitioning in air-water-soil systems .
  • Chemoprevention Studies : Include pharmacokinetic profiling to distinguish direct DMBA inhibition from systemic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.